Product packaging for Cinnarizine-d8(Cat. No.:)

Cinnarizine-d8

Cat. No.: B7796637
M. Wt: 376.6 g/mol
InChI Key: DERZBLKQOCDDDZ-RVEWZOGKSA-N
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Description

Cinnarizine-d8 is a useful research compound. Its molecular formula is C26H28N2 and its molecular weight is 376.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N2 B7796637 Cinnarizine-d8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+/i19D2,20D2,21D2,22D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-RVEWZOGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Cinnarizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Cinnarizine-d8, a deuterated analogue of the antihistamine and calcium channel blocker, Cinnarizine. The inclusion of deuterium isotopes in drug molecules is a valuable strategy in drug discovery and development, primarily for modifying pharmacokinetic properties through the kinetic isotope effect. This document outlines a detailed synthetic protocol, presents key quantitative data, and illustrates the experimental workflow.

Synthetic Strategy

The synthesis of this compound (1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine) is achieved through a two-step process. The core of the isotopic labeling strategy involves the use of a commercially available deuterated starting material, Piperazine-d8. This is followed by a sequential N-alkylation to introduce the diphenylmethyl and cinnamyl moieties.

The general synthetic approach is based on established methods for the synthesis of Cinnarizine and its analogues.[][2][3] The key steps are:

  • Synthesis of 1-(Diphenylmethyl)piperazine-d8: This intermediate is prepared by the reaction of Piperazine-2,2,3,3,5,5,6,6-d8 with a diphenylmethyl halide.

  • Synthesis of this compound: The final product is obtained by the N-alkylation of 1-(Diphenylmethyl)piperazine-d8 with a cinnamyl halide.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Piperazine-2,2,3,3,5,5,6,6-d8 is commercially available from various suppliers.[4] Reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 1: Synthesis of 1-(Diphenylmethyl)piperazine-d8

This procedure is adapted from the synthesis of the non-deuterated analogue.[5]

Procedure:

  • To a stirred solution of Piperazine-2,2,3,3,5,5,6,6-d8 (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add a base such as potassium carbonate or triethylamine (2.5 eq).

  • Add diphenylmethyl bromide (1.0-1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(diphenylmethyl)piperazine-d8 as a solid.

Step 2: Synthesis of this compound

This procedure is based on general methods for the N-alkylation of piperazines.[2][3]

Procedure:

  • Dissolve 1-(diphenylmethyl)piperazine-d8 (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

  • Add a base, for instance, anhydrous sodium carbonate or potassium carbonate (2.0 eq).

  • To this mixture, add cinnamyl chloride (1.0-1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction progress by TLC/LC-MS.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. The data is based on typical yields for analogous non-deuterated reactions and reported purity for commercially available this compound.[6]

ParameterValueReference
Molecular Formula C₂₆H₂₀D₈N₂[7][8]
Molecular Weight 376.56 g/mol [7]
CAS Number 1185242-27-6[7]
Typical Yield (Step 1) 70-85%Estimated
Typical Yield (Step 2) 65-80%Estimated
Overall Yield 45-68%Estimated
Isotopic Purity >98% atom D[]
Chemical Purity (HPLC) >95%[6]

Visualization of the Synthesis Workflow

The following diagram illustrates the synthetic workflow for this compound.

G SM1 Piperazine-d8 R1 Step 1: N-Alkylation (Base, Solvent, Heat) SM1->R1 SM2 Diphenylmethyl bromide SM2->R1 INT1 1-(Diphenylmethyl)piperazine-d8 R2 Step 2: N-Alkylation (Base, Solvent, Heat) INT1->R2 SM3 Cinnamyl chloride SM3->R2 P1 This compound R1->INT1 R2->P1

Caption: Synthetic workflow for this compound.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the absence of signals corresponding to the piperazine protons, confirming deuteration. ¹³C and ²H NMR will further confirm the structure and the location of the deuterium atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of this compound (m/z [M+H]⁺ ≈ 377.28).[8] LC-MS/MS can be used for further structural confirmation and quantification.[2]

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound. The described method is robust and relies on a commercially available deuterated starting material, making it accessible for researchers in various fields. The successful synthesis and characterization of this compound will enable further studies into its pharmacokinetic profile and potential therapeutic applications.

References

Cinnarizine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Physicochemical Properties, Mechanism of Action, and Relevant Experimental Protocols

This technical guide provides a comprehensive overview of Cinnarizine-d8, a deuterated analog of the versatile drug Cinnarizine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, multifaceted mechanism of action, and key experimental methodologies.

Core Physicochemical Data

This compound is a valuable tool in pharmacokinetic and metabolic studies, where its distinct mass allows for differentiation from its non-deuterated counterpart.

PropertyValueReference
CAS Number 1185242-27-6[1][2]
Molecular Formula C₂₆H₂₀D₈N₂[1][2]
Molecular Weight 376.56 g/mol [3][4]
Alternate CAS (free base) 1185242-27-6[5]
Synonyms 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine, Cinnarizine D8[1][6]

Mechanism of Action

Cinnarizine exhibits a complex pharmacological profile, acting on multiple molecular targets to produce its therapeutic effects. Its mechanism is primarily attributed to its activity as a calcium channel blocker, a histamine H1 receptor antagonist, and a dopamine D2 receptor antagonist.[7][8]

Calcium Channel Blockade

Cinnarizine functions as a selective antagonist of T-type and L-type voltage-gated calcium channels.[8] By inhibiting the influx of calcium into cells, particularly in vascular smooth muscle and vestibular hair cells, it leads to vasodilation and a reduction in the excitability of the vestibular system.[7][9] This action is central to its efficacy in treating vertigo and motion sickness.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, Cinnarizine competitively binds to H1 receptors in the brain, which contributes to its antiemetic and sedative properties.[10] This antagonism helps to alleviate the symptoms of motion sickness.

Dopamine D2 Receptor Antagonism

Cinnarizine also demonstrates binding to dopamine D2 receptors, an action that may contribute to its side effect profile, including the potential for drug-induced parkinsonism.[8][9]

Signaling Pathways

The diverse pharmacological effects of Cinnarizine are a result of its interaction with distinct signaling cascades.

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Cinnarizine Cinnarizine Cinnarizine->H1R Antagonist Histamine Histamine Histamine->H1R Agonist

Histamine H1 Receptor Signaling Pathway

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Cinnarizine Cinnarizine Cinnarizine->D2R Antagonist Dopamine Dopamine Dopamine->D2R Agonist

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

In Vitro Dissolution Testing of Cinnarizine Tablets

This protocol outlines a standard in vitro dissolution test for Cinnarizine tablets, which is crucial for quality control and formulation development.

Dissolution_Workflow cluster_setup Apparatus Setup cluster_procedure Procedure Apparatus USP Apparatus II (Paddle) Start Start Dissolution Apparatus->Start Medium 900 mL of 0.1 M HCl or pH 2.0 Buffer Medium->Start Temp 37 ± 0.5 °C Temp->Start Speed 50 rpm Speed->Start Sampling Withdraw Aliquots at Predetermined Time Points Start->Sampling Replacement Replace with Fresh Medium Sampling->Replacement Analysis Analyze Samples by UV-Vis Spectrophotometry (253 nm) Sampling->Analysis Data Calculate % Drug Release Analysis->Data

In Vitro Dissolution Workflow

Methodology:

  • Apparatus: USP Dissolution Apparatus II (Paddle).[11]

  • Dissolution Medium: 900 mL of hydrochloric acid buffer pH 2.0.[11]

  • Temperature: 37 ± 0.5°C.[11]

  • Paddle Speed: 50 rpm.[11]

  • Procedure:

    • Place one Cinnarizine tablet in each dissolution vessel.

    • Start the apparatus.

    • Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples.

    • Analyze the concentration of Cinnarizine in the samples using a UV-Vis spectrophotometer at a wavelength of 253 nm.[11]

    • Calculate the cumulative percentage of drug released at each time point.

Histamine H1 Receptor Binding Assay

This radioligand binding assay is a fundamental method to determine the affinity of Cinnarizine for the histamine H1 receptor.

Methodology:

  • Materials:

    • Membrane preparations from cells expressing the human histamine H1 receptor.

    • Radioligand: [³H]mepyramine.[12]

    • Non-specific binding control: Mianserin or another suitable H1 antagonist.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with varying concentrations of [³H]mepyramine in the presence (for non-specific binding) and absence (for total binding) of a high concentration of a competing non-labeled ligand.

    • To determine the inhibitory constant (Ki) of Cinnarizine, incubate the membranes with a fixed concentration of [³H]mepyramine and varying concentrations of Cinnarizine.

    • After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using appropriate software to determine the dissociation constant (Kd) of the radioligand and the Ki of Cinnarizine.[13]

In Vivo Pharmacokinetic Study in Rabbits

This protocol provides a framework for evaluating the pharmacokinetic profile of Cinnarizine in a rabbit model.

Methodology:

  • Animals: Healthy adult rabbits.

  • Drug Administration: Administer a defined dose of Cinnarizine (e.g., in a transfersomal gel formulation for aural delivery or as an oral tablet).[14][15]

  • Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract Cinnarizine from the plasma samples.

    • Quantify the concentration of Cinnarizine in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of Cinnarizine versus time.

    • Calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

Conclusion

This compound is an essential tool for detailed pharmacokinetic and metabolic investigations of Cinnarizine. A thorough understanding of its physicochemical properties and its complex mechanism of action, involving the blockade of calcium channels and antagonism of histamine H1 and dopamine D2 receptors, is critical for its effective use in research. The experimental protocols provided in this guide offer a solid foundation for conducting in vitro and in vivo studies to further elucidate the pharmacological profile of this important molecule.

References

Navigating the Isotopic Landscape: A Technical Guide to Cinnarizine and Cinnarizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between the antihistamine and calcium channel blocker Cinnarizine and its deuterated analogue, Cinnarizine-d8. This document provides a comparative analysis of their physicochemical properties, outlines a representative experimental protocol for the synthesis of this compound, and visually illustrates their structural distinctions.

Core Structural Differences and Physicochemical Properties

Cinnarizine is a well-established pharmaceutical agent used for the management of vertigo, motion sickness, and other vestibular disorders.[1] this compound is a stable, isotopically labeled version of Cinnarizine, primarily utilized as an internal standard for the quantification of Cinnarizine in bioanalytical studies.[2][3] The fundamental structural difference lies in the substitution of eight hydrogen atoms with deuterium atoms on the piperazine ring of the Cinnarizine molecule.[4] This isotopic substitution results in a quantifiable difference in their molecular weights and mass, as detailed in the comparative data table below.

PropertyCinnarizineThis compound
Molecular Formula C₂₆H₂₈N₂[5][6]C₂₆H₂₀D₈N₂[7]
Molecular Weight 368.51 g/mol [5]376.56 g/mol [7]
Monoisotopic Mass 368.225248902 Da[6]376.275462869 Da[4]

Table 1: Comparative Physicochemical Data of Cinnarizine and this compound

The replacement of protium (¹H) with deuterium (²H or D) creates a heavier, more stable molecule. This difference in mass is readily detectable by mass spectrometry, making this compound an ideal internal standard for pharmacokinetic and metabolic studies of Cinnarizine.

Experimental Protocols: Synthesis of this compound

While specific, detailed proprietary methods for the synthesis of this compound are not publicly available, a representative experimental protocol can be extrapolated from established synthesis routes for Cinnarizine and general methods for deuterating piperazine derivatives. The synthesis of Cinnarizine typically involves the N-alkylation of 1-(diphenylmethyl)piperazine with cinnamyl chloride.[8][9] To produce this compound, a deuterated piperazine precursor, piperazine-d8, would be utilized.

A Representative Two-Step Synthesis of this compound:

Step 1: Synthesis of 1-(Diphenylmethyl)piperazine-d8

A common method for the deuteration of piperazine rings involves the reduction of a suitable precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).

  • Materials: Piperazine-2,3,5,6-tetrone, Lithium aluminum deuteride (LiAlD₄), anhydrous tetrahydrofuran (THF), Diphenylmethyl chloride, Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), a suspension of piperazine-2,3,5,6-tetrone in anhydrous THF is prepared.

    • The suspension is cooled to 0°C in an ice bath.

    • Lithium aluminum deuteride (LiAlD₄) is added portion-wise to the stirred suspension.

    • The reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete reduction of the carbonyl groups to deuterated methylene groups, yielding piperazine-d8.

    • The reaction is carefully quenched with water and aqueous sodium hydroxide.

    • The resulting solid is filtered off, and the filtrate containing piperazine-d8 is concentrated under reduced pressure.

    • The crude piperazine-d8 is then dissolved in dichloromethane (DCM) along with triethylamine.

    • Diphenylmethyl chloride is added dropwise to the solution at room temperature.

    • The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

    • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-(diphenylmethyl)piperazine-d8.

    • Purification is achieved via column chromatography on silica gel.

Step 2: N-Alkylation to Yield this compound

  • Materials: 1-(Diphenylmethyl)piperazine-d8, Cinnamyl chloride, Sodium carbonate, Acetonitrile.

  • Procedure:

    • 1-(Diphenylmethyl)piperazine-d8 is dissolved in acetonitrile in a round-bottom flask.

    • Sodium carbonate is added to the solution to act as a base.

    • Cinnamyl chloride is added to the stirred mixture.

    • The reaction mixture is heated to reflux and monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Visualization of Structural Differences

The following diagrams, generated using the DOT language, visually represent the core structures of Cinnarizine and this compound, highlighting the key isotopic substitution.

Caption: 2D structures of Cinnarizine and this compound.

G Logical Relationship of Isotopic Substitution cinnarizine Cinnarizine (C₂₆H₂₈N₂) process Isotopic Substitution (8H → 8D on Piperazine Ring) cinnarizine->process cinnarizine_d8 This compound (C₂₆H₂₀D₈N₂) process->cinnarizine_d8

Caption: Isotopic relationship between Cinnarizine and this compound.

References

Cinnarizine-d8: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnarizine is a piperazine derivative with antihistaminic, sedative, and calcium channel-blocking properties. It is primarily used to manage nausea and vomiting associated with motion sickness, vertigo, and other vestibular disorders. Cinnarizine-d8, a deuterated form of Cinnarizine, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug. Understanding the stability and optimal storage conditions of this compound is critical for ensuring the accuracy and reliability of such analytical applications. This guide provides a comprehensive overview of the known stability profile of Cinnarizine, which can be extrapolated as a baseline for this compound, and outlines recommended storage conditions.

Recommended Storage Conditions

While specific long-term stability data for this compound is limited, manufacturer recommendations and general guidelines for the non-deuterated form provide a basis for proper storage.

CompoundFormRecommended Storage TemperatureShipping TemperatureLight Protection
This compound.2HCl Solid-20°C[1]Ambient[1]Not specified, but recommended
Cinnarizine Solid15-30°CAmbientProtect from light
Cinnarizine SolidCool and dry placeAmbientAway from direct sunlight

Stability Profile of Cinnarizine

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Such studies on Cinnarizine have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Cinnarizine has been subjected to hydrolytic, oxidative, thermal, and photolytic stress conditions. The following table summarizes the observed degradation under these conditions.

Stress ConditionReagent/ParametersTemperatureDurationObserved Degradation of Cinnarizine
Acid Hydrolysis 1 M HCl80°C8 hoursSusceptible to degradation[2]
Base Hydrolysis 0.1 N NaOH45°C1 hourSusceptible to degradation[3]
Neutral Hydrolysis Water45°C1 hourMinor degradation[3]
Oxidative Degradation 0.3% H₂O₂80°C8 hoursLabile/Susceptible to degradation[2][4][5]
Thermal Degradation Solid state90°C6 hoursStable[3]
Photolytic Degradation UV light (200 watt h/m²)Ambient48 hoursStable[3]

Recent studies have confirmed that Cinnarizine is particularly labile under oxidative conditions, while it remains stable under acidic, alkaline hydrolytic, photolytic, and thermal stress.[5] Two primary degradation products, DP-1 and DP-2, have been identified under oxidative stress.[5]

Identified Degradation Products

The impurities in Cinnarizine can originate from the synthesis process or degradation during storage.[6] Under forced degradation conditions, several degradation products of Cinnarizine have been identified, including:

  • Cinnamyl piperazine (DP1) - formed under acidic stress.[2]

  • 1-benzhydrylpiperazine (DP4)[2]

  • Two unidentified oxidation degradation impurities (DP-1 and DP-2).[5]

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on Cinnarizine, which can be adapted for this compound.

Sample Preparation for Forced Degradation

A stock solution of Cinnarizine (or this compound) is typically prepared in a suitable solvent like methanol or acetonitrile at a concentration of 100 to 1000 µg/mL.[3][7]

Hydrolytic Degradation
  • Acidic Condition: The drug solution is mixed with an equal volume of a strong acid (e.g., 0.1 N or 1 M HCl) and refluxed at a specified temperature (e.g., 45°C or 80°C) for a defined period (e.g., 1 or 8 hours).[2][3] The solution is then neutralized with a base (e.g., NaOH).

  • Basic Condition: The drug solution is mixed with an equal volume of a strong base (e.g., 0.1 N NaOH) and refluxed at a specified temperature (e.g., 45°C) for a set time (e.g., 1 hour).[3] The solution is subsequently neutralized with an acid (e.g., HCl).

  • Neutral Condition: The drug solution is mixed with an equal volume of water and refluxed under the same conditions as the acidic and basic hydrolysis.[3]

Oxidative Degradation

The drug solution is treated with a solution of hydrogen peroxide (e.g., 6% or 0.3% H₂O₂) and kept at a specific temperature (e.g., 80°C) for a defined duration (e.g., 8 hours).[2][3]

Thermal Degradation

The solid drug substance is kept in an oven at a high temperature (e.g., 90°C) for a specified period (e.g., 6 hours).[3]

Photolytic Degradation

The solid drug substance is exposed to UV light (e.g., up to 200 watt-hours/square meter) for an extended period (e.g., 48 hours).[3]

Analytical Method for Stability Testing

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is essential to separate the parent drug from its degradation products. A common approach involves:

  • Column: A reversed-phase column such as C18 (e.g., PHENOMENEX C18, 250 x 4.6 mm, 5µm).[8]

  • Mobile Phase: A mixture of a buffer (e.g., 0.2% formic acid and 0.2% triethylamine in water, pH adjusted to 5.0) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 40:60 v/v).[8]

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength where Cinnarizine and its degradation products have significant absorbance (e.g., 260 nm).[8]

Cinnarizine's Mechanism of Action and Metabolic Pathway

Cinnarizine exerts its therapeutic effects through a multi-target mechanism. Understanding these pathways is crucial for interpreting its pharmacological and toxicological profiles.

Signaling Pathways

Cinnarizine_Mechanism Cinnarizine Cinnarizine Ca_channel L-type & T-type Voltage-gated Ca²⁺ Channels Cinnarizine->Ca_channel Inhibits H1_receptor Histamine H1 Receptors Cinnarizine->H1_receptor Blocks D2_receptor Dopamine D2 Receptors Cinnarizine->D2_receptor Blocks Vascular_Smooth_Muscle Vascular Smooth Muscle Ca_channel->Vascular_Smooth_Muscle Contraction Vestibular_System Vestibular System (Inner Ear) H1_receptor->Vestibular_System Stimulates Vomiting_Center Vomiting Center (Hypothalamus) D2_receptor->Vomiting_Center Stimulates Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to Vestibular_System->Vomiting_Center Signals to Reduced_Vertigo Reduced Vertigo, Nausea & Vomiting Vomiting_Center->Reduced_Vertigo Leads to

Caption: Mechanism of action of Cinnarizine.

Metabolic Pathway

Cinnarizine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[9] The major metabolic pathways include ring-hydroxylation and N-desalkylation. Known human metabolites of Cinnarizine include Benzophenone, 4-{3-[4-(diphenylmethyl)piperazin-1-yl]prop-1-en-1-yl}phenol, 1-Benzhydrylpiperazine, Cinnamaldehyde, 4-{phenyl[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]methyl}phenol, and 1-Cinnamylpiperazine.[10]

Cinnarizine_Metabolism Cinnarizine Cinnarizine CYP2D6 CYP2D6 (Liver Microsomes) Cinnarizine->CYP2D6 Metabolized by Metabolites Metabolites CYP2D6->Metabolites Forms Hydroxylation Ring-Hydroxylation Products Metabolites->Hydroxylation e.g. Desalkylation N-Desalkylation Products Metabolites->Desalkylation e.g. Excretion Excretion (Urine and Feces) Metabolites->Excretion Undergoes

Caption: Metabolic pathway of Cinnarizine.

Conclusion

The stability of this compound is a critical parameter for its use as an internal standard in research and drug development. While direct stability data for the deuterated compound is scarce, the information available for Cinnarizine provides a solid foundation for its handling and storage. Cinnarizine is susceptible to degradation under oxidative and hydrolytic conditions, while it exhibits stability under thermal and photolytic stress. For this compound, storage at -20°C is recommended to ensure its long-term integrity. Researchers should consider performing their own stability assessments of this compound in the context of their specific analytical methods and storage conditions.

References

Methodological & Application

Application Note: Quantification of Cinnarizine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnarizine is a widely used antihistamine and calcium channel blocker for the treatment of vertigo, motion sickness, and other vestibular disorders. Accurate quantification of Cinnarizine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of Cinnarizine in human plasma. The method employs a stable isotope-labeled internal standard, Cinnarizine-d8, to ensure high accuracy and precision.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this LC-MS/MS method.

Table 1: LC-MS/MS Method Parameters

ParameterValue
AnalyteCinnarizine
Internal Standard (IS)This compound
MatrixHuman Plasma
Calibration Range0.4 - 100 ng/mL[1][2]
Ionization ModeElectrospray Ionization (ESI), Positive
MS DetectionMultiple Reaction Monitoring (MRM)

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cinnarizine369.250167.150[1][2]
This compound377.250 (Calculated)167.150 (Expected)

Note on this compound MRM: The precursor ion for this compound is calculated by adding 8 Da to the monoisotopic mass of Cinnarizine. The product ion is expected to be the same as the non-deuterated form as the fragmentation is unlikely to occur on the deuterated part of the molecule.

Experimental Protocols

1. Materials and Reagents

  • Cinnarizine reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cinnarizine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Cinnarizine stock solution with 50:50 methanol:water to prepare working standards for calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.4, 1, 5, 10, 25, 50, 80, and 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 1 mL of Methyl Tertiary Butyl Ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (95:5 Methanol:5 mM Ammonium Acetate, pH 4.5) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC) System:

    • Column: Hypurity C18, 5 µm, 4.6 x 50 mm (or equivalent)[1][2].

    • Mobile Phase: 95:5 (v/v) Methanol : 5 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid)[1][2].

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Run Time: Approximately 5 minutes.

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Spray Voltage: 5500 V.

    • Source Temperature: 500°C.

    • Curtain Gas: 20 psi.

    • Collision Gas (CAD): Medium.

    • MRM Transitions: Monitor the transitions listed in Table 2.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound IS (25 µL) plasma->add_is add_mtbe Add MTBE (1 mL) add_is->add_mtbe vortex1 Vortex (5 min) add_mtbe->vortex1 centrifuge Centrifuge (10,000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute lc_separation LC Separation (Hypurity C18) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for Cinnarizine quantification.

logical_relationship cluster_measurement LC-MS/MS Measurement cluster_processing Data Processing cluster_result Final Result analyte_response Cinnarizine (Analyte Response) response_ratio Calculate Response Ratio (Analyte / IS) analyte_response->response_ratio is_response This compound (IS Response) is_response->response_ratio calibration Plot Ratio vs. Concentration response_ratio->calibration concentration Determine Cinnarizine Concentration calibration->concentration

Caption: Logic of internal standard-based quantification.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Cinnarizine in Human Plasma using LC-MS/MS with Cinnarizine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cinnarizine in human plasma. The method utilizes Cinnarizine-d8 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. Sample preparation was streamlined using a simple protein precipitation technique. Chromatographic separation was achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. The method was validated according to the latest US FDA guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Cinnarizine is a piperazine derivative with antihistaminic and calcium channel blocking properties, commonly used for the management of vertigo, nausea, and motion sickness. Accurate quantification of Cinnarizine in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is highly recommended in LC-MS/MS bioanalysis to compensate for variability in sample preparation and matrix effects.[1][2] This note provides a detailed protocol for a validated bioanalytical method for Cinnarizine in human plasma.

Experimental

2.1. Materials and Reagents

  • Cinnarizine (purity >99%) and this compound (purity >99%, isotopic purity >99%) were sourced from a reputable supplier.

  • HPLC-grade methanol and acetonitrile were purchased from a commercial vendor.

  • Ammonium acetate and formic acid (LC-MS grade) were used for mobile phase preparation.

  • Human plasma (with K2-EDTA as anticoagulant) was obtained from a certified blood bank.

2.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.

  • The system was equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing were performed using the instrument's proprietary software.

2.3. Chromatographic Conditions

ParameterCondition
Column Hypurity C18, 50 x 4.6 mm, 5 µm[3]
Mobile Phase A 5 mM Ammonium Acetate in water (pH 4.5 adjusted with formic acid)[3]
Mobile Phase B Methanol[3]
Gradient Isocratic: 5% A and 95% B[3]
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 4.0 minutes

2.4. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[3]
MRM Transitions Cinnarizine: 369.25 -> 167.15[3]
This compound: 377.3 -> 167.2
Collision Energy (CE) Optimized for each transition
Source Temperature 500°C

Protocols

3.1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of Cinnarizine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Cinnarizine stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.4, 1, 5, 10, 20, 50, 80, 100 ng/mL) and QC samples (Low, Medium, and High).[3]

3.2. Sample Preparation Protocol (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (this compound) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (10 µL) of the supernatant into the LC-MS/MS system.

Method Validation Summary

The bioanalytical method was validated in accordance with the US FDA guidelines for bioanalytical method validation.[5][6][7] The key validation parameters are summarized below.

4.1. Linearity and Range

The calibration curve was linear over the concentration range of 0.4 ng/mL to 100 ng/mL for Cinnarizine in human plasma.[3] The coefficient of determination (r²) was consistently >0.99.

4.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.4≤ 15.0± 15.0≤ 15.0± 15.0
LQC1.2≤ 10.0± 10.0≤ 10.0± 10.0
MQC40≤ 8.0± 8.0≤ 8.0± 8.0
HQC80≤ 7.0± 7.0≤ 7.0± 7.0

4.3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

AnalyteQC LevelMean Extraction Recovery (%)Matrix Effect (%CV)
CinnarizineLQC> 85< 15
HQC> 85< 15
This compound-> 85< 15

4.4. Stability

The stability of Cinnarizine in human plasma was evaluated under various conditions.

Stability ConditionDurationTemperatureResult
Bench-top Stability8 hoursRoom TemperatureStable
Freeze-Thaw Stability3 cycles-20°C to Room TempStable
Long-term Stability30 days-80°CStable
Autosampler Stability24 hours4°CStable

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Bioanalytical workflow for Cinnarizine quantification.

Method_Validation cluster_core_params Core Validation Parameters cluster_sample_related Sample-Related Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-top, etc.) Validation->Stability Linearity->LLOQ Accuracy->Precision

Caption: Key parameters in bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Cinnarizine in human plasma. The use of this compound as an internal standard ensures the accuracy and reproducibility of the results. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for the analysis of a large number of samples in clinical and research settings. The method has been successfully validated and can be readily implemented in laboratories for pharmacokinetic and bioequivalence studies of Cinnarizine.

References

Application Notes and Protocols for the Use of Cinnarizine-d8 in Pharmacokinetic Studies of Cinnarizine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnarizine is a widely used antihistamine and calcium channel blocker prescribed for the management of vertigo, motion sickness, and other vestibular disorders.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS), such as Cinnarizine-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of Cinnarizine in biological matrices.[2] This approach significantly enhances the accuracy and precision of quantification by compensating for variability in sample preparation and matrix effects.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Cinnarizine.

Rationale for Using this compound

The use of a deuterated internal standard like this compound is highly recommended for quantitative bioanalysis for several key reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Cinnarizine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively normalizing for any variations in these steps.

  • Correction for Matrix Effects: Biological matrices such as plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound is affected by the matrix in the same way as the unlabeled drug, the ratio of their signals remains constant, thus correcting for these effects.[3]

  • Improved Precision and Accuracy: By accounting for procedural variability, the use of a SIL-IS leads to significantly improved precision and accuracy in the measurement of Cinnarizine concentrations.[3][4]

  • Co-elution with Analyte: this compound co-elutes with Cinnarizine under typical reversed-phase chromatographic conditions, which is ideal for an internal standard as it experiences the same analytical conditions at the same time.

Data Presentation: Pharmacokinetic Parameters of Cinnarizine

The following tables summarize key pharmacokinetic parameters of Cinnarizine from studies in healthy human volunteers.

Table 1: Single Dose Pharmacokinetic Parameters of Cinnarizine (75 mg oral tablet) [5]

ParameterMean ValueStandard Deviation
Cmax (ng/mL)27536
tmax (h)3.00.5
AUC₀-∞ (ng·h/mL)4437948
Terminal Half-life (h)23.63.2

Table 2: Multiple Dose Pharmacokinetic Parameters of Cinnarizine (75 mg twice daily for 15 days) [5]

Parameter (at steady state)Mean ValueStandard Deviation
Accumulation Factor2.790.23
AUC₀-₁₂ (ng·h/mL)50741021

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a validated method for the quantification of Cinnarizine in human plasma using this compound as an internal standard.[2]

4.1.1. Materials and Reagents

  • Cinnarizine reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)

  • Human plasma (blank, from drug-free donors)

  • Purified water (e.g., Milli-Q)

4.1.2. Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S)[2]

  • Analytical column: Hypurity C18, 5 µm, 50 x 4.6 mm (or equivalent)[2]

4.1.3. Preparation of Stock and Working Solutions

  • Cinnarizine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cinnarizine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cinnarizine stock solution in methanol:water (1:1 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

4.1.4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 25 µL of diluent is added).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tertiary butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.5. LC-MS/MS Conditions

Table 3: Chromatographic Conditions [2]

ParameterCondition
Mobile Phase Methanol: 5 mM Ammonium Acetate (pH 4.5) (95:5 v/v)
Flow Rate 0.8 mL/min
Column Hypurity C18, 5 µm, 50 x 4.6 mm
Injection Volume 10 µL
Column Temperature 40°C
Run Time ~3 minutes

Table 4: Mass Spectrometric Conditions [2]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Cinnarizine) 369.250 -> 167.150
MRM Transition (this compound) 377.250 -> 167.150 (example, specific transition may vary)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

4.1.6. Data Analysis and Quantification

  • Integrate the peak areas for both Cinnarizine and this compound for all samples.

  • Calculate the peak area ratio (Cinnarizine area / this compound area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression (1/x²).

  • Determine the concentration of Cinnarizine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Method Validation

The described analytical method should be fully validated according to regulatory guidelines (e.g., ICH M10). Key validation parameters are summarized below.

Table 5: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interfering peaks at the retention times of Cinnarizine and this compound in blank plasma from at least 6 different sources.
Calibration Curve Relationship between the instrument response and the known concentration of the analyte.At least 6 non-zero calibration standards, with a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy & Precision Closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).Intra- and inter-day accuracy within 85-115% of the nominal concentration (80-120% for LLOQ). Intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability Stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, bench-top, long-term).Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Dilution Integrity The ability to dilute samples with concentrations above the Upper Limit of Quantification (ULOQ) and obtain accurate results.Accuracy and precision of diluted samples should be within ±15%.

Visualizations

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Protocol Protocol Design & Ethics Approval Volunteer Volunteer Recruitment & Screening Protocol->Volunteer Dosing Cinnarizine Administration Volunteer->Dosing Sampling Timed Blood Sample Collection Dosing->Sampling Pharmacokinetic Timepoints Processing Plasma Separation & Storage Sampling->Processing SamplePrep Sample Preparation (LLE with this compound) Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing & Quantification LCMS->DataProc PK_Calc Calculation of PK Parameters (Cmax, tmax, AUC, t1/2) DataProc->PK_Calc Report Final Study Report PK_Calc->Report

Caption: Workflow of a Cinnarizine Pharmacokinetic Study.

SIL_IS_Principle cluster_process Analytical Process cluster_detection Detection & Quantification Analyte Cinnarizine (Analyte) Extraction Sample Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ratio Peak Area Ratio (Analyte / IS) Extraction->Ratio Corrects for variability Ionization MS Ionization Chromatography->Ionization Detection Mass Spectrometric Detection Ionization->Detection Ionization->Ratio Corrects for variability Detection->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Principle of Stable Isotope-Labeled Internal Standard.

References

Application Note: High-Throughput Quantification of Cinnarizine in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Cinnarizine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using Cinnarizine-d8 as a stable, deuterated internal standard (IS). Analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and a wide dynamic range. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. All validation parameters, including linearity, precision, accuracy, recovery, and stability, meet the required acceptance criteria for bioanalytical method validation.

Introduction

Cinnarizine is a widely used antihistamine and calcium channel blocker prescribed for the management of vertigo, motion sickness, and other vestibular disorders. Accurate determination of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note presents a validated bioanalytical method for the determination of Cinnarizine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The liquid-liquid extraction protocol is simple, efficient, and amenable to high-throughput analysis.

Experimental

Materials and Reagents
  • Cinnarizine reference standard

  • This compound internal standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ammonium Acetate (analytical grade)

  • Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)

  • Formic Acid (analytical grade)

  • Human plasma (with anticoagulant)

  • Purified water (18.2 MΩ·cm)

Equipment
  • LC-MS/MS system (e.g., API 4000 or equivalent)

  • HPLC system with a C18 column (e.g., Hypurity C18, 5 µm)

  • Vortex mixer

  • Centrifuge

  • Pipettes and general laboratory glassware

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Cinnarizine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Cinnarizine stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) methanol:water.

  • Mobile Phase: Methanol: 5 mM Ammonium Acetate (pH 4.5) (95:5, v/v).[1][2]

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 2.5 mL of Methyl Tertiary Butyl Ether (MTBE).[1][2]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex mix for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • HPLC Column: Hypurity C18, 5 µm[1][2]

  • Mobile Phase: Methanol: 5 mM Ammonium Acetate (pH 4.5) (95:5, v/v)[1][2]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cinnarizine369.250167.150
This compound377.300167.150

Results and Discussion

The developed method was validated to demonstrate its reliability for the quantification of Cinnarizine in human plasma.

Linearity

The calibration curve was linear over the concentration range of 0.4 to 100 ng/mL.[1][2] The correlation coefficient (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in Table 2.

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ QC0.46.998.99.4102.2
Low QC1.25.993.711.396.8
Medium QC458.994.09.3100.6
High QC805.998.97.1103.3

Data are representative and compiled from similar published methods.[3]

Recovery

The extraction recovery of Cinnarizine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 3: Extraction Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)Mean Recovery (%)
Cinnarizine95.897.298.197.0
This compound---96.5

Data are representative and compiled from similar published methods.[4][5]

Matrix Effect

The matrix effect was evaluated to assess the potential for ion suppression or enhancement from endogenous plasma components. The matrix factor was consistently close to 1, indicating minimal matrix effects.

Stability

The stability of Cinnarizine in human plasma was assessed under various conditions to ensure sample integrity during handling and storage.

Table 4: Stability of Cinnarizine in Human Plasma

Stability ConditionDurationLow QC (% Bias)High QC (% Bias)
Bench-top24 hours-1.9-2.3
Freeze-thaw3 cycles-4.5-5.6
Auto-sampler24 hours-0.2-4.2
Long-term (-70°C)15 days-7.6-9.3

Data are representative and compiled from similar published methods.[3]

Workflow Diagramdot

G plasma_sample plasma_sample add_is add_is plasma_sample->add_is vortex1 vortex1 add_is->vortex1 add_mtbe add_mtbe vortex1->add_mtbe vortex2 vortex2 add_mtbe->vortex2 centrifuge centrifuge vortex2->centrifuge transfer transfer centrifuge->transfer evaporate evaporate transfer->evaporate reconstitute reconstitute evaporate->reconstitute inject inject reconstitute->inject separate separate inject->separate detect detect separate->detect integrate integrate detect->integrate calculate calculate integrate->calculate report report calculate->report

References

Solid-Phase Extraction Protocol for Cinnarizine with Cinnarizine-d8 Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnarizine is a piperazine derivative with antihistaminic and calcium channel blocking properties, widely used for the treatment of vertigo, motion sickness, and other vestibular disorders. Accurate and reliable quantification of Cinnarizine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note details a robust solid-phase extraction (SPE) protocol for the selective extraction of Cinnarizine from human plasma, utilizing its deuterated analog, Cinnarizine-d8, as an internal standard (IS). The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.

The described SPE method employs a mixed-mode cation exchange polymer-based sorbent, which provides a dual retention mechanism of reversed-phase and strong cation exchange. This allows for a highly selective extraction of the basic Cinnarizine molecule from complex plasma matrices, resulting in cleaner extracts and improved analytical performance.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Cinnarizine, this compound (Internal Standard)

  • Plasma: Human plasma (K2-EDTA as anticoagulant)

  • SPE Sorbent: Mixed-mode strong cation exchange (e.g., Oasis MCX)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium hydroxide (NH4OH)

    • Formic acid (HCOOH)

    • Water (deionized)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cinnarizine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Cinnarizine stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol/water (50:50, v/v).

  • Sample Pre-treatment:

    • Allow plasma samples to thaw at room temperature.

    • To 500 µL of plasma, add 50 µL of the this compound internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.

    • Vortex mix for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.

    • The supernatant is used for the SPE procedure.

3. Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for a mixed-mode strong cation exchange SPE cartridge (30 mg/1 mL).

StepReagentVolumeAction
1. Conditioning Methanol1 mLPass the solvent through the cartridge to activate the sorbent.
2. Equilibration Deionized Water1 mLEquilibrate the sorbent to an aqueous environment.
3. Sample Loading Pre-treated plasma supernatant~1 mLLoad the supernatant onto the cartridge at a slow, steady flow rate.
4. Wash 1 0.1% Formic Acid in Deionized Water1 mLWash off polar interferences.
5. Wash 2 Methanol1 mLWash off non-polar, non-basic interferences.
6. Elution 5% Ammonium Hydroxide in Methanol1 mLElute Cinnarizine and this compound.
7. Evaporation N/AN/AEvaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
8. Reconstitution 100 µL of Mobile Phase (e.g., Acetonitrile/Water 50:50)100 µLReconstitute the dried residue for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of Cinnarizine and this compound from any remaining matrix components.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Cinnarizine: Q1/Q3 (e.g., m/z 369.2 -> 167.1)

    • This compound: Q1/Q3 (e.g., m/z 377.2 -> 175.1)

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Mean Extraction RecoveryCinnarizine: 92.5% this compound: 94.1%
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Table 2: Sample Throughput and Solvent Consumption

ParameterValue
Sample Processing Time~20 minutes per sample
Methanol Consumption~3 mL per sample
Acetonitrile Consumption< 1 mL per sample (LC-MS)
Total Aqueous Consumption~3 mL per sample

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (500 µL) add_is Add this compound IS (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 4% Phosphoric Acid (500 µL) vortex1->add_acid vortex2 Vortex add_acid->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load Sample supernatant->load Transfer Supernatant condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash1 4. Wash 1 (0.1% Formic Acid) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate elute->evaporate Collect Eluate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Logical_Relationship cluster_input Input cluster_process Process cluster_output Output cluster_quant Quantification Plasma Plasma Matrix SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Plasma->SPE Cinnarizine Cinnarizine (Analyte) Cinnarizine->SPE IS This compound (IS) IS->SPE Clean_Extract Clean Extract SPE->Clean_Extract Analyte_IS Analyte + IS SPE->Analyte_IS LCMS LC-MS/MS Clean_Extract->LCMS Analyte_IS->LCMS Data Concentration Data LCMS->Data

Application of Cinnarizine-d8 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cinnarizine, a piperazine derivative with antihistaminic and calcium channel blocking properties, is widely used for the management of vestibular disorders and motion sickness. Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing its therapeutic use and ensuring patient safety. Cinnarizine-d8, a deuterated analog of Cinnarizine, serves as an invaluable tool in these studies. Its near-identical physicochemical properties to the parent drug, combined with its distinct mass spectrometric signature, make it an ideal internal standard for quantitative bioanalysis.

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays for the precise quantification of Cinnarizine in biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical method development, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible results.

In drug metabolism studies, this compound is instrumental for elucidating the metabolic pathways of Cinnarizine. By co-incubating Cinnarizine with human liver microsomes and using this compound as an internal standard, researchers can accurately quantify the parent drug's depletion and the formation of its various metabolites. The main metabolic routes for Cinnarizine include ring-hydroxylation and N-desalkylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2]

Pharmacokinetic studies of Cinnarizine are significantly enhanced by the use of this compound. Following oral administration of Cinnarizine to human volunteers, plasma concentrations of the drug can be accurately measured over time using a validated LC-MS/MS method with this compound as the internal standard. This allows for the precise determination of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Data Presentation

Table 1: Pharmacokinetic Parameters of Cinnarizine in Healthy Volunteers

This table summarizes the pharmacokinetic parameters of Cinnarizine following a single oral administration of a 75 mg tablet to healthy male subjects.

ParameterMean ± SDUnit
Cmax275 ± 36ng/mL
Tmax3.0 ± 0.5h
AUC₀-∞4437 ± 948ng·h/mL
23.6 ± 3.2h

(Data sourced from Castañeda-Hernández et al., 1993)[1]

Table 2: Bioanalytical Method Parameters for Cinnarizine Quantification using this compound

This table outlines the key parameters of a validated LC-MS/MS method for the quantification of Cinnarizine in human plasma using this compound as an internal standard.[3]

ParameterValue
Analytical MethodLC-MS/MS
Internal StandardThis compound
MatrixHuman Plasma
Calibration Curve Range0.4 - 100 ng/mL
Extraction MethodMethyl Tertiary Butyl Ether
Chromatographic ColumnHypurity C18
Mobile PhaseMethanol: 5 mM Ammonium Acetate (pH 4.5) (95:5 v/v)
Detection ModeMultiple Reaction Monitoring (MRM)
Cinnarizine MRM Transition369.250 → 167.150

(Data sourced from Puram et al., 2017)[3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Cinnarizine in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of a single oral dose of Cinnarizine in healthy human subjects using this compound as an internal standard for bioanalysis.

Methodology:

  • Subject Recruitment: Recruit healthy adult male volunteers who have provided informed consent.

  • Dosing: Following an overnight fast, administer a single 75 mg Cinnarizine tablet orally with water.

  • Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples for Cinnarizine concentration using a validated LC-MS/MS method with this compound as the internal standard (as detailed in Protocol 2).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using non-compartmental analysis.

Protocol 2: Bioanalytical Method for Cinnarizine in Human Plasma using LC-MS/MS

Objective: To quantify the concentration of Cinnarizine in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Methodology:

  • Preparation of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of Cinnarizine into blank human plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or quality control, add 25 µL of this compound internal standard working solution.

    • Perform liquid-liquid extraction by adding 1 mL of methyl tertiary butyl ether.

    • Vortex mix and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a Hypurity C18 column.

    • Elute the analytes using an isocratic mobile phase of Methanol and 5 mM Ammonium Acetate (pH 4.5) (95:5 v/v).

    • Perform mass spectrometric detection using an API 4000 mass spectrometer with electrospray ionization in the positive ion mode.

    • Monitor the MRM transition of m/z 369.250 → 167.150 for Cinnarizine and a corresponding transition for this compound.

  • Quantification: Determine the concentration of Cinnarizine in the samples by calculating the peak area ratio of Cinnarizine to this compound and comparing it to the calibration curve.

Protocol 3: In Vitro Metabolism of Cinnarizine in Human Liver Microsomes

Objective: To investigate the metabolic profile of Cinnarizine using human liver microsomes and identify the major metabolites formed.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Cinnarizine (e.g., 10 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time period (e.g., 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing this compound as the internal standard.

  • Sample Processing: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant for analysis.

  • Metabolite Identification and Quantification: Analyze the supernatant using LC-MS/MS to identify and quantify the formed metabolites by comparing their mass spectra and retention times with those of authentic standards, if available. The depletion of the parent Cinnarizine can also be quantified.

Mandatory Visualization

G cluster_invivo In Vivo Pharmacokinetic Workflow Dosing Oral Dosing (75 mg Cinnarizine) BloodSampling Serial Blood Sampling (0-72h) Dosing->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep LCMS_Analysis LC-MS/MS Analysis (with this compound IS) PlasmaPrep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

G cluster_phase1 Phase I Metabolism (CYP2D6) Cinnarizine Cinnarizine Hydroxylation Ring Hydroxylation Cinnarizine->Hydroxylation CYP2D6 NDesalkylation N-Desalkylation Cinnarizine->NDesalkylation CYP2D6 Metabolite1 p-Hydroxy-Cinnarizine Hydroxylation->Metabolite1 Metabolite2 N-Desalkyl-Cinnarizine NDesalkylation->Metabolite2 Metabolite3 Benzophenone NDesalkylation->Metabolite3 Metabolite4 1-Benzhydrylpiperazine NDesalkylation->Metabolite4

Caption: Metabolic Pathway of Cinnarizine.

G cluster_workflow In Vitro Metabolism Workflow Incubation Incubation of Cinnarizine with Human Liver Microsomes & NADPH Termination Reaction Termination & Addition of this compound Incubation->Termination Processing Sample Processing (Protein Precipitation) Termination->Processing Analysis LC-MS/MS Analysis (Metabolite ID & Quantification) Processing->Analysis

Caption: In Vitro Metabolism Experimental Workflow.

References

Quantitative Analysis of Cinnarizine in Human Plasma using Cinnarizine-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Cinnarizine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Cinnarizine-d8, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Cinnarizine is a widely used antihistamine and calcium channel blocker prescribed for the management of vertigo, motion sickness, and other vestibular disorders.[1] Accurate quantification of Cinnarizine in human plasma is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.[1][2] This application note details a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of Cinnarizine in a complex biological matrix like human plasma.[3][4] The use of this compound as an internal standard minimizes the impact of matrix effects and variations in sample processing, leading to reliable and reproducible results.[3][4]

Experimental

Materials and Reagents
  • Cinnarizine (Reference Standard)

  • This compound (Internal Standard)[5]

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Methyl Tertiary Butyl Ether (MTBE) (Analytical Grade)

  • Human Plasma (Drug-free, sourced from a certified blood bank)

  • Deionized Water (Milli-Q or equivalent)

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The system should be equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Mass Spectrometer: API 4000 or equivalent

  • Analytical Column: Hypurity C18 (50 x 4.6 mm, 5 µm) or equivalent[3][4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cinnarizine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Cinnarizine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation

The following diagram illustrates the liquid-liquid extraction procedure for plasma samples:

G cluster_sample_prep Sample Preparation Workflow plasma 1. Pipette 200 µL of Human Plasma is_add 2. Add 20 µL of this compound (IS) plasma->is_add vortex1 3. Vortex for 30 seconds is_add->vortex1 mtbe_add 4. Add 1 mL of Methyl Tertiary Butyl Ether vortex1->mtbe_add vortex2 5. Vortex for 5 minutes mtbe_add->vortex2 centrifuge 6. Centrifuge at 4000 rpm for 10 minutes vortex2->centrifuge supernatant 7. Transfer the supernatant centrifuge->supernatant evaporate 8. Evaporate to dryness under Nitrogen supernatant->evaporate reconstitute 9. Reconstitute with 200 µL of Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Fig. 1: Liquid-Liquid Extraction Workflow.
LC-MS/MS Conditions

The following table summarizes the optimized chromatographic and mass spectrometric conditions:

ParameterCondition
LC Parameters
ColumnHypurity C18 (50 x 4.6 mm, 5 µm)[3][4]
Mobile PhaseMethanol: 5 mM Ammonium Acetate (pH 4.5) (95:5, v/v)[3][4]
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40 °C
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsCinnarizine: 369.250 → 167.150[3][4]This compound: 377.300 → 167.150
Ion Source Temperature500 °C
IonSpray Voltage5500 V
Collision GasNitrogen

Method Validation

The method was validated according to international guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was constructed by plotting the peak area ratio of Cinnarizine to this compound against the nominal concentration of Cinnarizine. The method was found to be linear over the concentration range of 0.4 to 100 ng/mL.[3][4]

ParameterValue
Calibration Range (ng/mL)0.4 - 100[3][4]
Correlation Coefficient (r²)≥ 0.99
LLOQ (ng/mL)0.4[3][4]
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ QC0.4< 1585 - 115< 1585 - 115
Low QC1.2< 1090 - 110< 1090 - 110
Medium QC50< 1090 - 110< 1090 - 110
High QC80< 1090 - 110< 1090 - 110

Data presented are typical acceptance criteria for bioanalytical method validation.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

AnalyteExtraction Recovery (%)Matrix Effect (%)
Cinnarizine> 8590 - 110
This compound> 8590 - 110

Application

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of Cinnarizine in healthy human volunteers. Following oral administration of a single 25 mg dose of Cinnarizine, plasma samples were collected at various time points and analyzed.[3]

The following diagram illustrates the overall analytical workflow:

G cluster_workflow Analytical Workflow sample_collection 1. Plasma Sample Collection sample_prep 2. Sample Preparation (LLE) sample_collection->sample_prep lcms_analysis 3. LC-MS/MS Analysis sample_prep->lcms_analysis data_processing 4. Data Processing lcms_analysis->data_processing pk_analysis 5. Pharmacokinetic Analysis data_processing->pk_analysis

Fig. 2: Overall Analytical Workflow.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Cinnarizine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for demanding bioanalytical applications in clinical and research settings. The simple liquid-liquid extraction procedure and rapid chromatographic run time allow for high-throughput analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cinnarizine-d8 Peak Shape in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Cinnarizine-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize the peak shape of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem encountered with this compound and what causes it?

A1: The most prevalent issue is peak tailing . Cinnarizine is a basic compound containing piperazine groups, which can interact with acidic silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction leads to a "tailing" effect on the chromatogram, where the peak is not symmetrical and extends out on the trailing edge.[1] This can negatively impact resolution and the accuracy of quantification.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like this compound. By operating at a low pH (typically between 2.5 and 4.5), the acidic silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic analyte.[2] This minimizes secondary interactions and significantly reduces peak tailing. Several successful methods for Cinnarizine analysis utilize acidic mobile phases.[3][4][5]

Q3: Which organic modifier is better for this compound analysis: acetonitrile or methanol?

A3: Acetonitrile is generally the preferred organic modifier for the analysis of Cinnarizine.[6] Studies have shown that mobile phases containing methanol can result in asymmetric peaks and strong retention of Cinnarizine on the stationary phase.[6] Acetonitrile-containing mobile phases tend to improve peak shape and resolution.[6]

Q4: Can column selection influence the peak shape of this compound?

A4: Absolutely. Using a modern, high-purity silica column with end-capping is highly recommended.[1] End-capping is a process that chemically treats the residual silanol groups on the silica surface, making them less accessible for secondary interactions with basic analytes like this compound.[1] C18 columns are widely used for Cinnarizine analysis.[3][6][7][8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common peak shape problems with this compound.

Guide 1: Troubleshooting Peak Tailing

If you are observing peak tailing for this compound, follow these steps:

G start Peak Tailing Observed step1 Check Mobile Phase pH start->step1 step2 Is pH between 2.5 and 4.5? step1->step2 step3 Adjust pH to 2.5-4.5 using Formic Acid or Orthophosphoric Acid step2->step3 No step4 Check for Presence of a Buffer step2->step4 Yes step3->step4 step5 Is a buffer (e.g., Ammonium Acetate) present? step4->step5 step6 Add a suitable buffer (e.g., 5-10 mM Ammonium Acetate) step5->step6 No step7 Evaluate Column Type step5->step7 Yes step6->step7 step8 Is an end-capped C18 column being used? step7->step8 step9 Switch to an end-capped C18 column step8->step9 No step10 Review Organic Modifier step8->step10 Yes step9->step10 step11 Is Acetonitrile the organic modifier? step10->step11 step12 Replace Methanol with Acetonitrile step11->step12 No step13 Consider Additives step11->step13 Yes step12->step13 step14 Add a competing base (e.g., Triethylamine) to the mobile phase step13->step14 end Improved Peak Shape step14->end G start Peak Fronting Observed step1 Check for Column Overload start->step1 step2 Dilute the sample and re-inject step1->step2 step3 Did peak shape improve? step2->step3 step4 Reduce injection volume step3->step4 Yes step5 Check Sample Solvent step3->step5 No end Symmetrical Peak Shape step4->end step6 Is the sample dissolved in a solvent stronger than the mobile phase? step5->step6 step7 Dissolve sample in the initial mobile phase step6->step7 Yes step8 Inspect Column for Voids step6->step8 No step7->end step9 If possible, reverse flush the column or replace it step8->step9 step9->end

References

Technical Support Center: Cinnarizine-d8 Internal Standard for Matrix Effect Compensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Cinnarizine-d8 as an internal standard to address matrix effects in LC-MS/MS bioanalysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Question: Why are the peak areas of my this compound internal standard (IS) inconsistent across my sample batch?

Answer: Inconsistent internal standard peak areas can compromise the accuracy of your quantitative analysis. Several factors could be contributing to this issue. Here's a step-by-step troubleshooting guide:

  • Investigate for System Leaks: A leak in the LC system can lead to variable injection volumes and, consequently, inconsistent peak areas. Check all fittings and connections from the autosampler to the mass spectrometer.

  • Assess for Inconsistent Sample Volume: Ensure the autosampler is drawing and injecting a consistent volume. Air bubbles in the syringe or sample loop can cause variability. Purge the syringe and ensure proper vial filling.

  • Evaluate Sample Preparation: Inconsistent extraction recovery of the this compound between samples can lead to variable peak areas. Review your sample preparation procedure for consistency, especially pipetting, vortexing, and evaporation steps.

  • Check for Matrix Effects on the Internal Standard: While this compound is designed to mimic the behavior of Cinnarizine, severe and highly variable matrix effects in certain samples can still cause suppression or enhancement of the IS signal. To investigate this, prepare a set of post-extraction spiked samples in at least six different lots of blank matrix and compare the IS response. Significant variation between lots suggests a strong and variable matrix effect on the IS itself.

  • Consider the Possibility of Deuterium Exchange: In rare cases, the deuterium atoms on the internal standard may exchange with protons from the solvent or matrix, especially under harsh pH conditions. This can alter the mass-to-charge ratio and lead to a decreased signal at the expected m/z. Ensure your mobile phase and sample processing conditions are not overly acidic or basic.

Question: My Cinnarizine recovery is low and variable, even with the use of this compound. What should I do?

Answer: Low and variable recovery of the analyte, despite the use of a deuterated internal standard, suggests that the IS may not be adequately compensating for the analyte loss. This phenomenon is known as differential matrix effects.

  • Confirm Co-elution of Analyte and Internal Standard: A slight chromatographic shift between Cinnarizine and this compound, known as the deuterium isotope effect, can cause them to experience different levels of ion suppression or enhancement if they elute on the shoulder of a matrix interference peak. Overlay the chromatograms of the analyte and IS to ensure they co-elute perfectly. If a shift is observed, chromatographic conditions may need to be re-optimized.

  • Evaluate the Extraction Procedure: The extraction efficiency for the analyte and the internal standard might differ. Re-evaluate your extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to ensure optimal and consistent recovery for both compounds.

  • Assess the Isotopic Purity of this compound: Impurities in the this compound standard, including the unlabeled Cinnarizine, can affect the accuracy of the results. Verify the isotopic purity of your internal standard from the certificate of analysis or by performing a high-resolution mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as an internal standard?

A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound is that it has nearly identical physicochemical properties to the analyte, Cinnarizine.[1] This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] As a result, it can effectively compensate for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[3]

Q2: How is the matrix effect quantitatively assessed using this compound?

A2: The matrix effect is typically assessed by calculating the Matrix Factor (MF).[3] This is done by comparing the peak area of an analyte (spiked into a post-extraction blank matrix) to the peak area of the analyte in a neat solution at the same concentration.[3] A similar calculation is performed for the internal standard. The IS-normalized MF is then calculated to determine if the IS effectively compensates for the matrix effect. An IS-normalized MF close to 1.0 indicates successful compensation.

Q3: Are there any potential drawbacks to using a deuterated internal standard like this compound?

A3: Yes, while generally reliable, there are potential drawbacks. These include:

  • Deuterium Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard.[4] If this occurs in a region of changing ion suppression, it can lead to inaccurate results.[5]

  • Isotopic Exchange: Under certain conditions (e.g., extreme pH), the deuterium atoms can be replaced by protons from the surrounding environment, leading to a loss of the labeled standard.[4]

  • Cost: Deuterated standards are generally more expensive than non-labeled analog internal standards.

Q4: What are the regulatory expectations regarding matrix effect evaluation?

A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that the matrix effect be evaluated during bioanalytical method validation.[6] This typically involves analyzing at least three replicates of low and high-quality control (QC) samples prepared in at least six different sources (lots) of the biological matrix.[6] The accuracy and precision for each lot should be within acceptable limits (typically ±15% for accuracy and ≤15% for precision).

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effect

This protocol outlines the steps to quantitatively assess the matrix effect for Cinnarizine using this compound as an internal standard.

1. Preparation of Solutions:

  • Set A (Analyte and IS in Neat Solution): Prepare a solution containing Cinnarizine and this compound at a known concentration (e.g., medium QC level) in the reconstitution solvent.

  • Set B (Analyte and IS in Post-Extraction Blank Matrix):

    • Extract at least six different lots of blank biological matrix (e.g., plasma, urine) using the established sample preparation method.

    • Evaporate the extracts to dryness.

    • Reconstitute the dried extracts with a solution containing Cinnarizine and this compound at the same concentration as in Set A.

  • Set C (Extracted Matrix with IS):

    • Spike the blank biological matrix with this compound.

    • Extract the spiked matrix using the established sample preparation method.

2. LC-MS/MS Analysis:

  • Inject and analyze all prepared samples (Sets A, B, and C) using the validated LC-MS/MS method.

3. Data Analysis and Calculations:

  • Calculate the Matrix Factor (MF) for the Analyte:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the Matrix Factor (MF) for the Internal Standard:

    • MF_IS = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = MF_Analyte / MF_IS

  • Calculate the Recovery:

    • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

Quantitative Data Summary

The following tables provide representative data for a successful validation of a bioanalytical method for Cinnarizine using this compound as an internal standard.

Table 1: Matrix Effect and Recovery of Cinnarizine and this compound

ParameterLow QC (1 ng/mL)Medium QC (50 ng/mL)High QC (80 ng/mL)
Cinnarizine Matrix Factor 0.880.920.95
This compound Matrix Factor 0.870.910.94
IS-Normalized Matrix Factor 1.011.011.01
Recovery (%) 95.296.597.1

Table 2: Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 0.50.52104.08.5
Low QC 1.51.4898.76.2
Medium QC 4041.2103.04.8
High QC 8079.599.45.5

Visualizations

Experimental_Workflow A Set A: Spiked Neat Solution (Analyte + IS) D Inject Samples A->D B Set B: Post-Extraction Spike (Extracted Blank Matrix + Analyte + IS) B->D C Set C: Pre-Extraction Spike (Blank Matrix + IS, then extract) C->D E Acquire Peak Areas D->E F Calculate Matrix Factor (B vs A) E->F G Calculate Recovery (C vs B) E->G H Calculate IS-Normalized MF F->H

Caption: Workflow for Matrix Effect and Recovery Assessment.

Troubleshooting_Flow Start Inconsistent IS Peak Area Q1 Check for System Leaks? Start->Q1 A1_Yes Fix Leaks Q1->A1_Yes Yes Q2 Consistent Injection Volume? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Purge Autosampler Q2->A2_Yes No Q3 Consistent Sample Prep? Q2->Q3 Yes A2_Yes->End A3_Yes Review SOP Q3->A3_Yes No Q4 Differential Matrix Effect on IS? Q3->Q4 Yes A3_Yes->End A4_Yes Analyze Multiple Matrix Lots Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Troubleshooting Logic for Inconsistent Internal Standard Response.

References

Technical Support Center: Optimizing Cinnarizine-d8 Recovery in Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Cinnarizine-d8 recovery. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Cinnarizine and its deuterated internal standard, this compound, from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Cinnarizine that influence its extraction?

A1: Cinnarizine is a lipophilic (fat-soluble) and weakly basic compound. Its high Log P (around 5.8) indicates a strong preference for organic solvents over aqueous solutions. Its pKa is approximately 8.1, meaning it will be positively charged in acidic solutions (pH < 8.1) and neutral in basic solutions (pH > 8.1).[1] These properties are critical for selecting the appropriate extraction technique and optimizing parameters like pH and solvent choice.

Q2: Why am I seeing low recovery of this compound?

A2: Low recovery of this compound can stem from several factors related to its physicochemical properties. Common causes include:

  • Inappropriate pH: The pH of the sample and extraction solvents plays a crucial role.

  • Incorrect Solvent Selection: The choice of organic solvent for liquid-liquid extraction or the elution solvent in solid-phase extraction is critical.

  • Adsorption to Labware: Due to its high lipophilicity, this compound can adsorb to plastic surfaces like polypropylene tubes and pipette tips.

  • Incomplete Elution: In solid-phase extraction, the elution solvent may not be strong enough to desorb the analyte from the sorbent completely.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process and subsequent analysis.

Q3: Should the recovery of this compound be identical to that of unlabeled Cinnarizine?

A3: Ideally, a stable isotope-labeled internal standard like this compound should have nearly identical extraction recovery to the unlabeled analyte. However, minor differences can sometimes occur due to the deuterium isotope effect, which can slightly alter the compound's physicochemical properties.[2] It is essential to validate that the internal standard tracks the analyte's recovery consistently across different concentrations and sample matrices.

Troubleshooting Guides

This section provides detailed troubleshooting for common extraction techniques used for this compound.

Liquid-Liquid Extraction (LLE)

Low recovery in LLE is often related to pH and the choice of extraction solvent.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incorrect pH of the aqueous phase. Cinnarizine is a basic compound. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa (~8.1).Adjust the sample pH to >10 with a suitable base (e.g., 1M Sodium Hydroxide) before adding the organic extraction solvent.
Extraction solvent is not optimal. The high lipophilicity of Cinnarizine requires a non-polar to moderately polar water-immiscible organic solvent.Use solvents like methyl tertiary butyl ether (MTBE), diethyl ether, or a mixture of chloroform and n-hexane. One study reported 97% recovery of Cinnarizine from plasma using a chloroform:n-hexane (2:3, v/v) mixture.[1]
Insufficient mixing. Inadequate vortexing or shaking can lead to incomplete partitioning of the analyte into the organic phase.Ensure vigorous mixing for a sufficient duration (e.g., 5-10 minutes) to facilitate efficient extraction.
Emulsion formation. The presence of proteins and lipids in biological samples can lead to the formation of an emulsion layer between the aqueous and organic phases, trapping the analyte.Centrifuge at a higher speed or for a longer duration. The addition of a small amount of salt (salting out) to the aqueous phase before extraction can also help break emulsions.

graph LLE_Troubleshooting {
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edge [color="#34A853"];

Start [label="Low LLE Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Verify Sample pH\n(should be >10)"]; Adjust_pH [label="Adjust pH with Base"]; Check_Solvent [label="Evaluate Extraction Solvent"]; Optimize_Solvent [label="Test MTBE, Diethyl Ether,\nor Chloroform/Hexane"]; Check_Mixing [label="Assess Mixing Procedure"]; Optimize_Mixing [label="Increase Vortexing Time/Speed"]; Check_Emulsion [label="Observe for Emulsion"]; Address_Emulsion [label="Increase Centrifugation/\nAdd Salt"]; End [label="Improved Recovery", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_pH; Check_pH -> Adjust_pH [label="Incorrect"]; Adjust_pH -> Check_Solvent; Check_pH -> Check_Solvent [label="Correct"]; Check_Solvent -> Optimize_Solvent [label="Suboptimal"]; Optimize_Solvent -> Check_Mixing; Check_Solvent -> Check_Mixing [label="Optimal"]; Check_Mixing -> Optimize_Mixing [label="Insufficient"]; Optimize_Mixing -> Check_Emulsion; Check_Mixing -> Check_Emulsion [label="Sufficient"]; Check_Emulsion -> Address_Emulsion [label="Present"]; Address_Emulsion -> End; Check_Emulsion -> End [label="Absent"]; }


#### Solid-Phase Extraction (SPE)

For a lipophilic basic compound like Cinnarizine, a reversed-phase (e.g., C8, C18) or a mixed-mode cation exchange sorbent is generally recommended.

| **Problem** | **Potential Cause** | **Recommended Solution** |
| :--- | :--- | :--- |
| **Low Recovery of this compound** | **Inappropriate Sorbent.** The chosen sorbent may not have the correct retention mechanism for Cinnarizine. | For a basic, lipophilic compound, consider a polymeric reversed-phase sorbent or a mixed-mode cation exchange sorbent (e.g., Oasis MCX). These offer strong retention for basic compounds. |
| | **Sample pH during loading is too high.** If the sample pH is basic, Cinnarizine will be neutral and may not retain well on a cation exchange sorbent. | Acidify the sample to a pH at least 2 units below the pKa of Cinnarizine (~8.1), for example, to pH < 6, to ensure it is protonated (positively charged) for strong retention on a cation exchange sorbent. |
| | **Wash solvent is too strong.** The wash step may be prematurely eluting the analyte. | Use a weaker wash solvent. For reversed-phase, this could be a lower percentage of organic solvent. For cation exchange, an acidic wash (e.g., with 0.1% formic acid in water) will wash away neutral and acidic interferences while retaining the protonated Cinnarizine. |
| | **Elution solvent is too weak.** The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent. | For reversed-phase, increase the percentage of organic solvent in the elution buffer. For cation exchange, the elution solvent must contain a base to neutralize the charge on Cinnarizine. A common choice is5% ammonium hydroxide in methanol or acetonitrile. |

##### **Experimental Workflow for SPE**

```dot
graph SPE_Workflow {
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  node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

  Start [label="Sample Pre-treatment\n(Acidify to pH < 6)"];
  Condition [label="Condition SPE Cartridge\n(e.g., with Methanol)"];
  Equilibrate [label="Equilibrate Cartridge\n(e.g., with Acidified Water)"];
  Load [label="Load Sample"];
  Wash [label="Wash\n(e.g., with Acidified Water,\nthen Methanol)"];
  Elute [label="Elute\n(e.g., 5% NH4OH in Methanol)"];
  Evaporate [label="Evaporate to Dryness"];
  Reconstitute [label="Reconstitute in Mobile Phase"];
  Analyze [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

  Start -> Condition;
  Condition -> Equilibrate;
  Equilibrate -> Load;
  Load -> Wash;
  Wash -> Elute;
  Elute -> Evaporate;
  Evaporate -> Reconstitute;
  Reconstitute -> Analyze;
}

Caption: A typical Solid-Phase Extraction workflow for this compound.

Protein Precipitation (PPT)

PPT is a simpler but generally "dirtier" sample preparation technique.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Analyte co-precipitation with proteins. this compound may be trapped in the protein pellet.Ensure a sufficient volume of organic solvent is used. A common ratio is 3:1 or 4:1 of solvent to plasma. Acetonitrile is a common and effective choice. One study reported >95% recovery for Cinnarizine using protein precipitation. [3]
Insufficient vortexing. Inadequate mixing can lead to incomplete protein precipitation and trapping of the analyte.Vortex vigorously for at least 1-2 minutes after adding the precipitation solvent.
Sub-optimal centrifugation. If the protein pellet is not tightly packed, some of the supernatant containing the analyte may be lost during transfer.Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes).
High Variability in Recovery Inconsistent pipetting. Small variations in the volume of plasma or precipitation solvent can lead to variability.Use calibrated pipettes and ensure consistent pipetting technique.
Adsorption to labware. The high lipophilicity of this compound makes it prone to adsorbing to the surface of polypropylene tubes, especially after protein precipitation when the concentration of organic solvent is high.Consider using low-binding microcentrifuge tubes or silanized glass tubes. Minimize the time the sample spends in the tubes before analysis.

Caption: A standard Protein Precipitation workflow for this compound.

Experimental Protocols

Liquid-Liquid Extraction Protocol

This protocol is adapted from a validated method for the determination of Cinnarizine in human plasma with high recovery. [1]

  • Sample Preparation:

    • To 1 mL of plasma sample in a glass tube, add 100 µL of the this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Add 200 µL of 1M Sodium Hydroxide to adjust the pH to >10.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of extraction solvent (e.g., methyl tertiary butyl ether or chloroform:n-hexane 2:3, v/v).

    • Shake or vortex vigorously for 10 minutes.

    • Centrifuge at 3500 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation Protocol

This protocol is a general procedure for the protein precipitation of lipophilic basic drugs from plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Vortex for 10 seconds.

  • Precipitation:

    • Add 300 µL of cold acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Carefully transfer the supernatant to an autosampler vial for direct injection, or evaporate and reconstitute in mobile phase if concentration is needed.

Quantitative Data Summary

Extraction Method Matrix Analyte Extraction Solvent/Conditions Reported Recovery (%) Reference
Liquid-Liquid ExtractionHuman PlasmaCinnarizineChloroform:n-hexane (2:3, v/v)97[1]
Liquid-Liquid ExtractionHuman PlasmaClocinizine (IS)Chloroform:n-hexane (2:3, v/v)89[1]
Liquid-Liquid ExtractionHuman PlasmaCinnarizine & this compoundMethyl tertiary butyl etherNot explicitly stated, but method was successfully validated for a bioequivalence study.[3][4]
Protein PrecipitationRat PlasmaCinnarizineAcetonitrile>95[3]

References

Cinnarizine-d8 stability issues in processed samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinnarizine-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered with this compound in processed samples. The following guides and FAQs are based on documented stability profiles of Cinnarizine, which are anticipated to be analogous for its deuterated form, this compound.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound during sample processing and analysis.

Issue 1: Low or Inconsistent this compound Response

If you are observing a lower than expected or variable analytical response for this compound, consider the following potential causes and solutions.

  • Potential Cause: Degradation due to oxidative conditions. Cinnarizine is known to be labile to oxidation.[1][2]

    • Troubleshooting Steps:

      • Sample Collection and Handling: Minimize exposure of samples to air and light. Process samples on ice or at reduced temperatures.

      • Antioxidants: Consider adding antioxidants (e.g., ascorbic acid, BHT) to the sample matrix or processing solvents, provided they do not interfere with the analysis.

      • Solvent Purity: Ensure all solvents are fresh and of high purity, as impurities can be a source of oxidative stress.

  • Potential Cause: Degradation due to acidic pH. Cinnarizine has shown susceptibility to degradation under acidic conditions.[2]

    • Troubleshooting Steps:

      • pH Adjustment: If your protocol involves an acidic step, try to neutralize the sample as quickly as possible. Maintain the pH of your sample and processing solutions in the neutral to slightly basic range.

      • Extraction Method: Evaluate your extraction method. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) at a neutral pH may be preferable to methods requiring strong acids.

  • Potential Cause: Adsorption to labware.

    • Troubleshooting Steps:

      • Material Choice: Use polypropylene or silanized glassware to minimize adsorption.

      • Pre-treatment: Pre-rinse pipette tips and collection tubes with a solution containing a high concentration of the analyte or an analog to saturate active sites.

Logical Troubleshooting Flow for Low this compound Response

start Low/Inconsistent This compound Response check_oxidation Check for Oxidative Stress start->check_oxidation check_ph Evaluate Sample pH check_oxidation->check_ph No solution_oxidation Implement Antioxidant Measures: - Use fresh solvents - Add antioxidants - Minimize air/light exposure check_oxidation->solution_oxidation Yes check_adsorption Investigate Adsorption check_ph->check_adsorption No solution_ph Adjust pH & Extraction: - Neutralize acidic samples quickly - Use neutral pH LLE/SPE check_ph->solution_ph Yes solution_adsorption Modify Labware Usage: - Use polypropylene/silanized glass - Pre-rinse labware check_adsorption->solution_adsorption Yes end Improved this compound Stability check_adsorption->end No solution_oxidation->end solution_ph->end solution_adsorption->end

Caption: Troubleshooting workflow for low this compound analytical response.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound expected to be unstable?

A: Based on studies of Cinnarizine, the deuterated form is most susceptible to degradation under oxidative and acidic conditions.[1][2] It has been shown to be relatively stable under thermal, photolytic, and neutral or basic hydrolytic conditions.[1]

Q2: Are there any known degradation products of Cinnarizine that I should be aware of?

A: Yes, for Cinnarizine, two primary oxidation degradation products, referred to as DP-1 and DP-2, have been identified in forced degradation studies.[1] While the exact structures for this compound degradation products are not explicitly detailed in the provided search results, they are expected to be the deuterated analogs of the Cinnarizine degradation products.

Q3: What are the recommended storage conditions for processed samples containing this compound?

A: For short-term storage (e.g., in an autosampler), processed samples of Cinnarizine have been found to be stable at room temperature for at least 20 hours.[3] For longer-term storage, freezing at -70°C is recommended, where Cinnarizine in plasma has been shown to be stable for at least 3 months.[3] It is also advisable to protect samples from light.

Q4: Can freeze-thaw cycles affect the stability of this compound?

A: Studies on Cinnarizine in human plasma have shown that it is stable through multiple freeze-thaw cycles (at least three).[3] However, it is always good practice to minimize the number of freeze-thaw cycles for any analyte.

Q5: What type of analytical column is suitable for separating this compound from potential degradants?

A: A reversed-phase C18 column is commonly used and has been shown to be effective in separating Cinnarizine from its degradation products.[1][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 80°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 80°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) or sunlight.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute with mobile phase. Analyze by a stability-indicating HPLC or LC-MS/MS method.

  • Data Evaluation: Compare the peak area of this compound in stressed samples to that of an unstressed control to determine the percentage of degradation.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions acid Acidic (0.1M HCl, 80°C) analysis LC-MS/MS Analysis acid->analysis base Basic (0.1M NaOH, 80°C) base->analysis oxidation Oxidative (3% H₂O₂, RT) oxidation->analysis thermal Thermal (80°C) thermal->analysis photo Photolytic (UV Light) photo->analysis start This compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for a forced degradation study of this compound.

Quantitative Data Summary

The following tables summarize stability data for Cinnarizine from the literature. This data can serve as a reference for expected stability of this compound.

Table 1: Stability of Cinnarizine in Human Plasma

ConditionDurationTemperatureMean Recovery (%)Bias (%)Reference
Autosampler Stability20 hoursRoom Temp (21°C)103Not specified[3]
Short-term Stability4 hoursRoom TempNot specified< 5[3]
Long-term Stability3 months-70°CNot specified< 10[3]
Freeze-Thaw Cycles3 cycles-70°C to Room TempNot specifiedNot specified[3]

Table 2: Summary of Forced Degradation Studies on Cinnarizine

Stress ConditionResultReference
Acidic HydrolysisSusceptible to degradation[2]
Basic HydrolysisStable[1]
Oxidative DegradationSusceptible to degradation[1][2]
Thermal DegradationStable[1]
Photolytic DegradationStable[1]

References

Minimizing ion suppression of Cinnarizine-d8 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of the Cinnarizine-d8 signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] Since this compound is used as an internal standard for the quantification of Cinnarizine, any suppression of its signal can lead to inaccurate determinations of the drug's concentration.

Q2: What are the common causes of ion suppression for this compound in biological samples?

A2: Ion suppression in the analysis of this compound from biological matrices like plasma is often caused by endogenous components that are co-extracted with the analyte.[1][4] The primary culprits are typically phospholipids from cell membranes, salts, and proteins that were not completely removed during sample preparation.[2][4] Exogenous sources can include formulation agents used in the drug product or co-administered medications.[4]

Q3: How can I assess the extent of ion suppression in my this compound analysis?

A3: The matrix effect, including ion suppression, can be quantitatively assessed by comparing the peak area of this compound in a sample prepared by spiking it into a pre-extracted blank matrix with the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration.[5] A lower response in the matrix sample indicates ion suppression. A post-column infusion experiment can also be performed to qualitatively identify regions of ion suppression across the chromatogram.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable solutions.

Problem 1: Low or inconsistent this compound signal.

This is a primary indicator of significant ion suppression.

  • Solution 1: Optimize Sample Preparation. The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]

    • Liquid-Liquid Extraction (LLE): LLE is an effective technique for cleaning up plasma samples for Cinnarizine analysis. Using a non-polar solvent can efficiently extract Cinnarizine and this compound while leaving behind many polar, interfering substances.[6]

    • Protein Precipitation (PPT): While a simpler method, PPT may be less effective at removing all interfering components.[2] If using PPT, ensure complete precipitation and consider a subsequent clean-up step.

    • Solid-Phase Extraction (SPE): SPE can offer a more selective extraction, effectively removing phospholipids and other matrix components.

  • Solution 2: Improve Chromatographic Separation. Modifying your LC method can separate this compound from co-eluting matrix components.

    • Gradient Elution: Employ a gradient elution to better resolve this compound from early-eluting, polar interferences.

    • Column Chemistry: Using a different column, such as one with a different stationary phase or particle size, can alter selectivity and improve separation. A C18 column is commonly used for Cinnarizine analysis.[6]

Problem 2: Poor reproducibility of this compound signal across different samples.

This suggests variability in the matrix effect from sample to sample.

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard. this compound is a stable isotope-labeled internal standard (SIL-IS) for Cinnarizine. Because it is chemically identical to the analyte, it will experience the same degree of ion suppression, thus providing accurate quantification when the peak area ratio is used.[7] Ensure that the this compound you are using is of high purity and free from unlabeled Cinnarizine.

  • Solution 2: Matrix-Matched Calibrators. Prepare your calibration standards in the same biological matrix as your unknown samples. This helps to normalize the ion suppression effects between the calibrators and the samples.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Cinnarizine and this compound from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for Cinnarizine in human plasma.[6]

  • Sample Preparation:

    • Pipette 0.5 mL of human plasma into a clean centrifuge tube.

    • Add 50 µL of this compound working solution (internal standard).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 3 mL of methyl tertiary butyl ether (MTBE).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Cinnarizine and this compound Analysis

These parameters are based on a published method and may require optimization for your specific instrumentation.[6]

ParameterSetting
LC System
ColumnHypurity C18 (dimensions and particle size may vary)
Mobile PhaseMethanol: 5 mM Ammonium Acetate (pH 4.5) (95:5, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Cinnarizine)369.250 → 167.150
MRM Transition (this compound)377.300 → 167.150 (example, exact mass may vary)
Dwell Time200 ms
Ion Source Temperature500°C
IonSpray Voltage5500 V

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of Cinnarizine, which is indicative of the efficiency of matrix component removal and thus potential reduction in ion suppression.

Sample Preparation MethodAnalyteMean Recovery (%)RSD (%)Reference
Liquid-Liquid ExtractionCinnarizine97< 10[8]
Protein PrecipitationCinnarizine> 95< 2[9]

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Plasma Plasma Sample (Cinnarizine + this compound + Matrix) LLE Liquid-Liquid Extraction Plasma->LLE Choose Method PPT Protein Precipitation Plasma->PPT Choose Method SPE Solid-Phase Extraction Plasma->SPE Choose Method LC LC Separation LLE->LC PPT->LC SPE->LC MS MS Detection LC->MS Suppressed Ion Suppression (Low Signal) MS->Suppressed Inefficient Cleanup Clean Minimal Suppression (Accurate Signal) MS->Clean Efficient Cleanup

Caption: Workflow for minimizing ion suppression in this compound analysis.

TroubleshootingTree cluster_solutions Troubleshooting Steps Start Low/Inconsistent This compound Signal OptimizePrep Optimize Sample Preparation Start->OptimizePrep ImproveLC Improve LC Separation Start->ImproveLC UseSIL Use SIL-IS Correctly Start->UseSIL MatrixMatch Use Matrix-Matched Calibrators Start->MatrixMatch LLE Implement LLE OptimizePrep->LLE SPE Implement SPE OptimizePrep->SPE ModifyPPT Modify PPT Protocol OptimizePrep->ModifyPPT Gradient Adjust Gradient ImproveLC->Gradient Column Change Column ImproveLC->Column Purity Purity UseSIL->Purity Check IS Purity PrepCal PrepCal MatrixMatch->PrepCal Prepare Calibrators in Matrix End Signal Improved? LLE->End Re-evaluate Signal SPE->End Re-evaluate Signal ModifyPPT->End Re-evaluate Signal Gradient->End Re-evaluate Signal Column->End Re-evaluate Signal Purity->End Re-evaluate Signal PrepCal->End Re-evaluate Signal Success Problem Resolved End->Success Yes Failure Consult Instrument Specialist End->Failure No

References

Optimizing Mass Spectrometer Parameters for Cinnarizine-d8: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Cinnarizine-d8 as an internal standard in mass spectrometry-based bioanalytical assays, achieving optimal instrument parameters is critical for accurate and robust quantification. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during method development and sample analysis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the analysis of this compound and its non-deuterated analogue, Cinnarizine.

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect MRM transition settings.Verify the precursor and product ion m/z values for this compound. The protonated precursor ion [M+H]⁺ for this compound is approximately m/z 377.6. Based on the fragmentation of Cinnarizine, a primary product ion is expected around m/z 167.2. Infuse a this compound standard solution to perform a product ion scan and confirm the exact m/z of the most abundant fragment.
Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters. Adjust the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ion signal for this compound.
Suboptimal Collision Energy (CE) or Cone Voltage (CV).Perform a compound optimization experiment by infusing a standard solution and ramping the CE and CV to find the values that yield the highest intensity for the selected product ion.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase composition or gradient.Ensure the mobile phase is suitable for the retention and elution of Cinnarizine. A common mobile phase consists of a mixture of methanol or acetonitrile with an aqueous buffer like ammonium acetate. Adjust the gradient profile to ensure symmetrical peak shape.
Column degradation or contamination.If the column has been used extensively, consider replacing it. A guard column can help protect the analytical column from contaminants.
Injection of sample in a solvent stronger than the mobile phase.The sample solvent should be of similar or weaker strength than the initial mobile phase conditions to prevent peak distortion.
High Background Noise or Interferences Matrix effects from the biological sample (e.g., plasma, urine).Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
Contamination from the LC-MS system.Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove any buildup of contaminants.
Inconsistent Results or Poor Reproducibility Fluctuations in instrument performance.Regularly perform system suitability tests and calibrations to ensure the LC-MS/MS system is performing consistently.
Instability of Cinnarizine or this compound in the prepared samples.Investigate the stability of the analytes under the storage and autosampler conditions. Use of appropriate stabilizers or immediate analysis after preparation may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MRM transitions for Cinnarizine and this compound?

A1: For Cinnarizine, a well-established MRM transition is m/z 369.25 -> 167.15.[1] For this compound, the precursor ion is the protonated molecule [M+H]⁺, which has an m/z of approximately 377.6. The most common fragmentation of Cinnarizine results in a stable product ion at m/z 167.2, corresponding to the diphenylmethyl piperazine fragment. It is highly probable that this compound will also yield a prominent product ion at m/z 167.2, assuming the deuterium labels are on the cinnamyl portion of the molecule. However, it is imperative to confirm this by performing a product ion scan on the this compound standard.

Q2: How do I optimize the collision energy (CE) and cone voltage (CV) for this compound?

A2: The optimal CE and CV are instrument-dependent. The recommended procedure is to infuse a pure solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water) directly into the mass spectrometer. While monitoring the selected MRM transition, systematically vary the CE and CV to identify the values that produce the maximum and most stable signal intensity for the product ion.

Q3: What type of chromatography is suitable for Cinnarizine analysis?

A3: Reversed-phase chromatography is typically employed for the analysis of Cinnarizine. A C18 column is a common choice. A mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium acetate with pH adjustment) is generally effective.[1]

Q4: Are there any known stability issues with Cinnarizine?

A4: Cinnarizine can be susceptible to degradation under certain conditions. It is important to assess its stability in the biological matrix and in the final extract, especially during prolonged storage or in the autosampler. Performing freeze-thaw and bench-top stability experiments during method validation is crucial.

Mass Spectrometer Parameters Summary

The following table summarizes typical mass spectrometer parameters for the analysis of Cinnarizine and this compound. Please note that these are starting points and should be optimized for your specific instrument and experimental conditions.

ParameterCinnarizineThis compound (Internal Standard)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 369.25~377.6
Product Ion (Q3) m/z 167.15~167.2 (to be confirmed)
Other Product Ions 201.3, 152.1To be determined
Dwell Time Instrument dependent (typically 50-200 ms)Instrument dependent (typically 50-200 ms)
Collision Energy (CE) Instrument and compound specific; requires optimization.Instrument and compound specific; requires optimization.
Cone Voltage (CV) Instrument and compound specific; requires optimization.Instrument and compound specific; requires optimization.
Capillary Voltage ~3.0 - 4.5 kV~3.0 - 4.5 kV
Source Temperature ~120 - 150 °C~120 - 150 °C
Desolvation Temperature ~350 - 500 °C~350 - 500 °C
Nebulizer Gas Flow Instrument dependentInstrument dependent
Drying Gas Flow Instrument dependentInstrument dependent

Experimental Protocol: Optimization of Mass Spectrometer Parameters

This protocol outlines the steps for optimizing the mass spectrometer parameters for this compound.

1. Preparation of Standard Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL for direct infusion.

2. Instrument Setup:

  • Set up the mass spectrometer for direct infusion analysis.

  • Use a syringe pump to deliver the this compound standard solution at a constant flow rate (e.g., 10 µL/min).

3. Precursor Ion (Q1) Confirmation:

  • Perform a full scan in Q1 to confirm the m/z of the protonated molecule [M+H]⁺ of this compound, which is expected to be around 377.6.

4. Product Ion (Q3) Scan:

  • Set Q1 to isolate the precursor ion of this compound (m/z ~377.6).

  • Perform a product ion scan in Q3 to identify the major fragment ions. The most intense and stable fragment should be selected as the product ion for the MRM transition.

5. Collision Energy (CE) and Cone Voltage (CV) Optimization:

  • Set up an MRM method with the determined precursor and product ion transitions.

  • While infusing the standard solution, create a method that ramps the CE and CV across a relevant range (e.g., CE: 5-50 eV; CV: 10-60 V).

  • Analyze the data to determine the CE and CV values that produce the highest signal intensity for the selected transition.

6. Source Parameter Optimization:

  • While monitoring the optimized MRM transition, adjust the source parameters (capillary voltage, source temperature, gas flows) to maximize the signal intensity and stability.

Workflow for Mass Spectrometer Parameter Optimization

MassSpecOptimization A Prepare this compound Standard Solution B Direct Infusion into Mass Spectrometer A->B C Confirm Precursor Ion (Q1 Scan) B->C D Identify Product Ions (Q3 Scan) C->D E Select Most Intense & Stable Product Ion D->E F Optimize Collision Energy (CE) & Cone Voltage (CV) E->F G Optimize Ion Source Parameters F->G H Finalized MRM Method G->H

Caption: Workflow for optimizing mass spectrometer parameters for this compound.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Performance of Cinnarizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the linearity, accuracy, and precision of Cinnarizine-d8 as an internal standard in bioanalytical methods, alongside other common alternatives. The information presented is supported by experimental data from published literature to aid in the selection of the most appropriate internal standard for your research needs.

Performance Comparison of Internal Standards for Cinnarizine Analysis

The selection of a suitable internal standard is critical for the accuracy and reliability of bioanalytical data. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. For the quantification of Cinnarizine, a deuterated analog, this compound, is often considered the gold standard due to its structural similarity and co-eluting properties in liquid chromatography-mass spectrometry (LC-MS/MS) methods. This minimizes variations arising from sample processing and matrix effects.

While specific quantitative data tables for the validation of this compound are not always detailed in publicly available literature, a study by Puram et al. (2017) reports the successful validation of an LC-MS/MS method for Cinnarizine in human plasma using this compound as the internal standard. The validation encompassed selectivity, matrix effect, recovery, precision, and accuracy, with all parameters meeting the acceptance criteria set by regulatory bodies.[1][2]

For a comprehensive comparison, this guide presents available data from studies utilizing alternative internal standards, such as Irbesartan and clocinizine, as well as methods without an internal standard.

Data Summary

The following tables summarize the linearity, accuracy, and precision data for Cinnarizine analysis using different analytical methods and internal standards.

Table 1: Linearity of Cinnarizine Quantification Methods

Analytical MethodInternal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MSThis compound0.4 - 100Not explicitly stated, but method was validatedPuram et al., 2017[1][2]
RP-HPLCIrbesartan5 - 200Not explicitly stated, but method was validatedVij et al., 2023[3]
HPLCClocinizine1 - 1000.99Nowacka-Krukowska et al., 2007
RP-HPLCNone20,000 - 100,0000.996Anonymous, 2014[4]
Capillary ElectrophoresisQuinine hydrochloride250 - 25,000Not explicitly stated, but method was validatedKhoubnasabjafari et al., 2008[5]

Table 2: Accuracy of Cinnarizine Quantification Methods

Analytical MethodInternal StandardConcentration LevelAccuracy (% Recovery or % Bias)Reference
LC-MS/MSThis compoundNot specifiedWithin acceptance limitsPuram et al., 2017[1][2]
RP-HPLCIrbesartanLLOQ, LQC, MQC, HQC98.9%, 93.7%, 94.0%, 98.9% (% Nominal)Vij et al., 2023[3]
HPLCClocinizine3.125, 50, 80 ng/mL0.14 - 2.37% (% Bias)Nowacka-Krukowska et al., 2007
RP-HPLCNoneNot specified98% - 102%Anonymous, 2014[4]
HPTLCNoneNot specified99.07 - 101.29%Al-Shehri et al., 2023[6]

Table 3: Precision of Cinnarizine Quantification Methods

Analytical MethodInternal StandardConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
LC-MS/MSThis compoundNot specifiedWithin acceptance limitsWithin acceptance limitsPuram et al., 2017[1][2]
RP-HPLCIrbesartanLLOQ, LQC, MQC, HQC< 2%< 2%Vij et al., 2023[3]
HPLCClocinizine3.125, 50, 80 ng/mL1.02 - 1.90%3.88 - 5.78%Nowacka-Krukowska et al., 2007
RP-HPLCNoneNot specified< 2%< 2%Anonymous, 2014[4]
HPTLCNoneNot specified0.80 - 0.95%Not specifiedAl-Shehri et al., 2023[6]

Experimental Protocols

A detailed experimental protocol for the bioanalysis of Cinnarizine using this compound as an internal standard, based on the method described by Puram et al. (2017), is provided below.

LC-MS/MS Method for the Determination of Cinnarizine in Human Plasma

1. Preparation of Stock and Working Solutions:

  • Cinnarizine Stock Solution (1 mg/mL): Accurately weigh and dissolve Cinnarizine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Solutions: Prepare serial dilutions of the Cinnarizine stock solution in a mixture of methanol and water (1:1 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

3. Chromatographic and Mass Spectrometric Conditions:

  • LC System: HPLC system capable of delivering a gradient flow.

  • Column: Hypurity C18 (50 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of Methanol and 5 mM Ammonium Acetate (pH 4.5).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Cinnarizine: 369.250 → 167.150

    • This compound: 377.300 → 167.150 (Example transition, exact m/z may vary based on deuteration pattern)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Cinnarizine using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample is Add Internal Standard (this compound) plasma->is extraction Liquid-Liquid Extraction is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition lcms->data quantification Quantification data->quantification results Results (Linearity, Accuracy, Precision) quantification->results

Caption: Bioanalytical workflow for Cinnarizine quantification.

Logical Relationship of Validation Parameters

The relationship between linearity, accuracy, and precision is fundamental to method validation. A method must be linear over a defined range to ensure that the response is proportional to the concentration. Accuracy and precision are then assessed within this linear range to confirm the method's reliability.

validation_parameters linearity Linearity accuracy Accuracy linearity->accuracy Establishes Range For precision Precision linearity->precision Establishes Range For validated_method Validated Method accuracy->validated_method precision->validated_method

Caption: Interdependence of key bioanalytical validation parameters.

References

Cinnarizine-d8: A Comparative Performance Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Cinnarizine-d8 as an internal standard in the quantification of cinnarizine in various biological matrices. The information is compiled from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

Executive Summary

This compound, a deuterated analog of cinnarizine, is a widely used internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its isotopic similarity to cinnarizine ensures that it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing accurate and precise quantification. This guide details the performance of this compound in human plasma and discusses its potential application in other biological matrices such as urine and whole blood. While direct comparative studies with other internal standards are limited, this guide provides a theoretical comparison to aid in methodological decisions.

Performance of this compound in Human Plasma

The use of this compound as an internal standard for the quantification of cinnarizine in human plasma by LC-MS/MS has been well-documented and validated. The following tables summarize the performance characteristics from a representative study.[1]

Table 1: LC-MS/MS Method Parameters for Cinnarizine Quantification in Human Plasma using this compound [1]

ParameterValue
Chromatography
ColumnHypurity C18 (50 x 4.6 mm, 5 µm)
Mobile PhaseMethanol: 5 mM Ammonium Acetate (pH 4.5) (95:5 v/v)
Flow Rate0.8 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Cinnarizine)m/z 369.25 → 167.15
MRM Transition (this compound)m/z 377.30 → 167.15

Table 2: Validation Parameters of Cinnarizine Quantification in Human Plasma using this compound [1]

ParameterResult
Linearity Range 0.4 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) ≤ 10%
Inter-day Precision (%RSD) ≤ 10%
Accuracy (% Bias) Within ±15%
Mean Recovery (Cinnarizine) 85.3%
Mean Recovery (this compound) 88.1%

Performance in Other Biological Matrices

While the primary application of this compound has been in plasma, its utility can be extended to other biological matrices. However, specific performance data in these matrices is less readily available and would require dedicated validation studies.

Whole Blood: The simultaneous screening and quantification of multiple drugs, including cinnarizine, in whole blood by LC-MS/MS has been reported.[2] Although not specifically detailing the performance of this compound, these methods demonstrate the feasibility of analyzing cinnarizine in this matrix. The use of a deuterated internal standard like this compound would be highly recommended to compensate for the increased complexity and potential for matrix effects in whole blood compared to plasma.

Urine: The analysis of drugs and their metabolites in urine is a common practice in pharmacokinetics and toxicology. While a specific method for cinnarizine in urine using this compound was not found in the reviewed literature, the principles of LC-MS/MS analysis are directly applicable. Given the potential for varying concentrations of endogenous compounds in urine, a stable isotope-labeled internal standard is crucial for accurate quantification.[3]

Comparison with Alternative Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction recovery.[4][5]

Deuterated vs. Non-Deuterated Internal Standards:

FeatureThis compound (Deuterated)Structural Analogs (Non-Deuterated)
Co-elution Nearly identical retention time to cinnarizine, minimizing differential matrix effects.[4]May have different retention times, potentially leading to variations in matrix effects.[4]
Ionization Identical ionization behavior to cinnarizine.Similar, but not identical, ionization efficiency.
Extraction Recovery Very similar extraction recovery.[1]Can have different extraction recoveries.
Commercial Availability Readily available from various suppliers.May require custom synthesis if a suitable analog is not commercially available.
Cost Generally more expensive than non-deuterated analogs.Can be more cost-effective if readily available.

Considerations for Choosing an Internal Standard:

  • Matrix Complexity: For complex matrices like whole blood and urine, a deuterated internal standard like this compound is strongly recommended to effectively compensate for matrix effects.

  • Method Validation: Regardless of the choice of internal standard, thorough method validation is essential to ensure accuracy and precision.[6]

  • Availability and Cost: Practical considerations such as the commercial availability and cost of the internal standard are also important factors.

Experimental Protocols

A detailed experimental protocol for the quantification of cinnarizine in human plasma using this compound as an internal standard is provided below, based on a published LC-MS/MS method.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 2.5 mL of methyl tertiary butyl ether, vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Chromatographic and mass spectrometric conditions are as detailed in Table 1 .

3. Quantification

  • Quantify the concentration of cinnarizine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Visualizations

Cinnarizine Mechanism of Action

Cinnarizine's therapeutic effects are primarily attributed to its ability to block calcium channels and antagonize histamine H1 receptors.[2][7][8][9][10][11][12][13]

G Cinnarizine Mechanism of Action cluster_0 Cell Membrane Ca_channel L-type Calcium Channel Calcium Ca²⁺ Influx Ca_channel->Calcium H1_receptor Histamine H1 Receptor PLC Phospholipase C Activation H1_receptor->PLC Activates Cinnarizine Cinnarizine Cinnarizine->Ca_channel Blocks Cinnarizine->H1_receptor Antagonizes Histamine Histamine Histamine->H1_receptor Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Neuronal Excitation) Calcium->Cellular_Response IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Cellular_Response Reduced_Response Reduced Cellular Response (Vasodilation, Reduced Vertigo Symptoms) Cellular_Response->Reduced_Response Inhibited by Cinnarizine

Caption: Cinnarizine's dual-action mechanism.

Experimental Workflow for Cinnarizine Quantification

The following diagram illustrates the typical workflow for the quantification of cinnarizine in a biological matrix using this compound.

G Bioanalytical Workflow for Cinnarizine Sample_Collection 1. Biological Sample Collection (Plasma, Urine, etc.) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Liquid-Liquid Extraction) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

References

Validation of Cinnarizine-d8 Stability: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical method development, ensuring the stability of internal standards is paramount for accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of the stability of Cinnarizine-d8 in stock solutions and plasma, supported by available experimental data. To offer a broader perspective, the stability of Cinnarizine (the non-deuterated parent compound) and other commonly used deuterated internal standards are also presented.

This compound: An Overview of Stability

This compound serves as a reliable internal standard for the quantification of Cinnarizine in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). Bioanalytical method validation studies have demonstrated the stability of this compound under various storage and handling conditions. While detailed quantitative data from published literature is limited, one study explicitly states that "Cinnarizine and IS [this compound] found stable in any given condition"[1]. This includes assessments of stock solution stability, freeze-thaw stability, and bench-top stability in plasma[1].

The same study specifies that the long-term stock solution stability of the this compound internal standard was confirmed for at least 14 days and 20 hours when stored at 2.0 to 8.0°C[1].

Comparative Stability Data

To provide a quantitative framework for assessing the stability of this compound, this section presents data for the parent compound, Cinnarizine, and another widely used deuterated internal standard, Propranolol-d7.

Table 1: Stability of Cinnarizine in Human Plasma

Stability TestStorage ConditionDurationConcentration (ng/mL)Bias (%)Reference
Freeze-Thaw Stability3 cycles (-70°C to RT)72 hours50.00Within ±9%[2]
Short-Term StabilityRoom Temperature4 hoursLow, Medium, High QCWithin 5%[2]
Long-Term Stability-70°C3 months50.00-5.69[2]
Long-Term Stability-70°C3 months80.00-9.87[2]
Autosampler StabilityRoom Temperature (21°C)20 hoursLow, Medium, High QCMean Recovery 103%[2]

Table 2: Stability of Propranolol and Propranolol-d7

CompoundStability TestMatrix/SolventStorage ConditionDurationResultReference
Propranolol-d7Stock Solution Stability--80°C6 monthsStable[3]
Propranolol-d7Stock Solution Stability--20°C1 monthStable[3]
PropranololShort-Term StabilityChildren's PlasmaRoom Temperature (20°C)6 hoursRE within ±15%[4]
PropranololLong-Term StabilityChildren's Plasma-80°C31 daysRE within ±15%[4]
PropranololFreeze-Thaw StabilityChildren's Plasma3 cycles (-80°C to 20°C)-RE within ±15%[4]
PropranololAutosampler StabilityProcessed Samples4°C24 hoursRE within ±15%[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating stability studies. The following protocols are based on established practices in bioanalytical method validation.

Stock Solution Stability
  • Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Storage: Aliquot the stock solution into multiple vials and store them at the desired temperatures (e.g., 2-8°C and room temperature).

  • Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and long-term), analyze the stored stock solutions against a freshly prepared stock solution of the same concentration.

  • Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.

Freeze-Thaw Stability in Plasma
  • Preparation: Spike a known concentration of this compound into blank plasma at low and high-quality control (QC) concentrations.

  • Cycling: Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • Analysis: After the final cycle, process and analyze the samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The deviation of the mean calculated concentration from the nominal concentration should be within ±15%.

Short-Term (Bench-Top) Stability in Plasma
  • Preparation: Spike blank plasma with this compound at low and high QC concentrations.

  • Storage: Keep the samples at room temperature for a specified period that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The deviation from the nominal concentration should be within ±15%.

Long-Term Stability in Plasma
  • Preparation: Prepare multiple aliquots of spiked plasma samples at low and high QC concentrations.

  • Storage: Store the samples at a specified temperature (e.g., -20°C or -70°C) for an extended period (e.g., 1, 3, 6 months).

  • Analysis: At each time point, analyze a set of the stored samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean calculated concentration should be within ±15% of the nominal concentration.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for assessing the stability of an internal standard like this compound.

Experimental_Workflow_for_Stability_Validation cluster_stock Stock Solution Stability cluster_plasma Plasma Stability cluster_ft Freeze-Thaw cluster_st Short-Term (Bench-Top) cluster_lt Long-Term ss_prep Prepare Stock Solution ss_store Store at 2-8°C & RT ss_prep->ss_store ss_analyze Analyze vs. Fresh Stock ss_store->ss_analyze ps_prep Spike Blank Plasma ft_cycle 3 Freeze-Thaw Cycles ps_prep->ft_cycle st_store Store at Room Temp ps_prep->st_store lt_store Store at -70°C ps_prep->lt_store ft_analyze Analyze Samples ft_cycle->ft_analyze st_analyze Analyze Samples st_store->st_analyze lt_analyze Analyze Samples lt_store->lt_analyze

Caption: Experimental workflow for this compound stability validation.

Logical_Relationship_of_Stability_Tests cluster_solution Solution Phase cluster_matrix Biological Matrix cluster_stability_types Stability Assessment stock_sol Stock Solution (Solvent) working_sol Working Solution (Solvent) stock_sol->working_sol Dilution stock_stability Stock Solution Stability stock_sol->stock_stability spiked_plasma Spiked Plasma Sample (Plasma) working_sol->spiked_plasma Spiking processed_sample Processed Sample (Final Extract) spiked_plasma->processed_sample Extraction ft_stability Freeze-Thaw Stability spiked_plasma->ft_stability bt_stability Bench-Top Stability spiked_plasma->bt_stability lt_stability Long-Term Stability spiked_plasma->lt_stability as_stability Autosampler Stability processed_sample->as_stability

Caption: Logical relationship of different stability tests.

References

Cinnarizine-d8 vs. Structural Analog Internal Standards: A Comparative Guide for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the deuterated internal standard, Cinnarizine-d8, against various structural analogs for the quantification of Cinnarizine in biological matrices. The following sections present experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable internal standard for your specific analytical needs.

The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and experience comparable matrix effects, thereby ensuring accurate and precise quantification. While stable isotope-labeled (SIL) internal standards like this compound are often considered the "gold standard," their availability and cost can be prohibitive.[1] In such cases, structural analogs are a viable alternative. This guide evaluates the performance of both options.

Comparative Performance Data

The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following tables summarize the performance of this compound and various structural analog internal standards based on published experimental data.

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterMatrixMethodRecovery (%)Linearity (ng/mL)LLOQ (ng/mL)
Accuracy & PrecisionHuman PlasmaLC-MS/MSNot explicitly stated, but validation parameters were within acceptance limits.0.4 - 1000.4

Table 2: Performance Characteristics of Structural Analogs as Internal Standards for Cinnarizine Analysis

Internal StandardMatrixMethodRecovery (%)Linearity (ng/mL)LLOQ (ng/mL)
ClocinizineHuman PlasmaHPLC-Fluorometric891 - 1001
IrbesartanRat PlasmaRP-HPLC> 955 - 2005
MetoprololHuman PlasmaLC-MS/MS85.38 - 95.540.94 - 300Not specified
Quinine HydrochlorideNot specifiedCapillary ElectrophoresisNot specified0.25 - 200.074
Nicardipine HydrochlorideNot specifiedCapillary ElectrophoresisNot specified0.25 - 250.072

Discussion on Performance

The data indicates that both this compound and various structural analogs can be effectively used as internal standards for the quantification of Cinnarizine. This compound, as a stable isotope-labeled standard, is expected to have physicochemical properties nearly identical to the analyte, leading to better compensation for matrix effects and variability during sample preparation and analysis.[2][3] This is often reflected in high accuracy and precision, as suggested by the validation of an LC-MS/MS method using this compound which met all acceptance criteria.[4]

Structural analogs, while not identical, can also provide reliable results if carefully selected and validated.[5] For instance, methods using Irbesartan and Clocinizine as internal standards demonstrated high recovery rates of over 95% and 89% respectively.[6][7] The choice of a structural analog should be based on its structural similarity to Cinnarizine, ensuring it behaves similarly during extraction and chromatographic separation. However, it is crucial to thoroughly validate the method to ensure the analog adequately compensates for any matrix effects.[8] Studies have shown that even deuterated standards may not always perfectly compensate for matrix effects in all sample types.[3][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for sample preparation and chromatographic analysis using either a deuterated or structural analog internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution (either this compound or a structural analog).

  • Vortex the samples for 30 seconds.

  • Add 100 µL of 0.1 M NaOH and vortex for another 30 seconds.

  • Add 3 mL of the extraction solvent (e.g., methyl tertiary butyl ether).[4]

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the chromatographic system.

Chromatographic Conditions
  • Method: LC-MS/MS[4]

  • Column: Hypurity C18 (dimensions not specified)

  • Mobile Phase: Methanol: 5 mM Ammonium Acetate (pH 4.5) buffer (95:5 v/v)[4]

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Detection: Mass Spectrometry (MRM mode)

    • Cinnarizine: 369.250/167.150[4]

    • This compound: (MRM transition not specified in the provided text)

Visualizing Workflows and Mechanisms

To further clarify the experimental process and the pharmacological context of Cinnarizine, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is vortex1 Vortex add_is->vortex1 add_base Add 0.1M NaOH vortex1->add_base vortex2 Vortex add_base->vortex2 add_solvent Add Extraction Solvent vortex2->add_solvent vortex_mix Vortex Mix (10 min) add_solvent->vortex_mix centrifuge Centrifuge vortex_mix->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms Inject data_processing Data Processing and Quantification lc_ms->data_processing

Caption: A typical experimental workflow for the bioanalysis of Cinnarizine in plasma.

Cinnarizine_Mechanism cluster_channels Ion Channels cluster_receptors Receptors cinnarizine Cinnarizine l_type L-type Ca2+ Channel cinnarizine->l_type Inhibits t_type T-type Ca2+ Channel cinnarizine->t_type Inhibits h1 Histamine H1 Receptor cinnarizine->h1 Antagonizes d2 Dopamine D2 Receptor cinnarizine->d2 Antagonizes muscarinic Muscarinic Receptor cinnarizine->muscarinic Antagonizes effect Therapeutic Effects (e.g., Anti-vertigo, Vasodilation) l_type->effect t_type->effect h1->effect d2->effect muscarinic->effect

Caption: The multimodal mechanism of action of Cinnarizine.

Conclusion

Both this compound and carefully selected structural analogs can serve as effective internal standards in the bioanalysis of Cinnarizine. The choice between them will depend on factors such as cost, availability, and the specific requirements of the assay.

  • This compound is the preferred choice for minimizing variability and compensating for matrix effects due to its near-identical chemical and physical properties to the analyte.

  • Structural analogs can be a cost-effective alternative, but require more rigorous validation to ensure they accurately track the analyte's behavior throughout the analytical process.

Ultimately, the decision rests on a thorough method development and validation process that demonstrates the chosen internal standard provides the required accuracy, precision, and robustness for the intended application. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

Safety Operating Guide

Navigating the Safe Disposal of Cinnarizine-d8 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cinnarizine-d8, a deuterated form of the antihistamine and calcium channel blocker Cinnarizine, requires careful handling and disposal. Although safety data sheets (SDS) for this compound may not classify it as a hazardous substance, the parent compound, Cinnarizine, is known to be harmful and toxic to aquatic life.[1] Therefore, it is prudent to treat this compound as a hazardous chemical waste to ensure the highest safety standards.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the essential steps for the safe and compliant disposal of this compound waste in a laboratory environment.

1. Waste Identification and Classification:

  • Treat all this compound waste, including pure substance, solutions, and contaminated materials, as hazardous chemical waste.[2] This is a precautionary measure due to the known hazards of the non-deuterated Cinnarizine.[1]

  • A chemical becomes waste once it is no longer intended for use.[2]

2. Segregation of Waste:

  • Properly segregate this compound waste from other types of laboratory waste, such as biological or radioactive waste.[3]

  • Within chemical waste, ensure it is segregated from incompatible materials to prevent dangerous reactions.[4]

3. Use of Appropriate Waste Containers:

  • Select a waste container that is in good condition, free of leaks or cracks, and compatible with this compound.[2] Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[4]

  • The container must have a secure lid and be kept closed except when adding waste.[2]

4. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste."[2][4]

  • The label must include the full chemical name, "this compound," and the quantity of the waste. For mixtures, list each chemical component.[4]

  • Also include the date of waste generation, the laboratory or room number of origin, and the name and contact information of the principal investigator.[4]

5. Safe Storage of Waste:

  • Store the labeled waste container in a designated, secure area within the laboratory.[3]

  • The storage area should be away from general work areas and potential sources of ignition or reaction.

  • Utilize secondary containment to prevent the spread of material in case of a leak.[2]

6. Arranging for Professional Disposal:

  • Do not dispose of this compound waste down the sink or in the regular trash.[2][5]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][4] Follow their specific procedures for waste collection.

7. Disposal of Empty Containers:

  • For containers that held this compound, they should be triple-rinsed with an appropriate solvent.[6]

  • The rinsate must be collected and treated as hazardous waste.[2]

  • After triple-rinsing, the container can typically be disposed of in the regular trash, but be sure to deface or remove the original label.[6]

Summary of Key Disposal and Safety Data

ParameterInformationSource
GHS Classification Not classified as hazardous[7]
First Aid: Inhalation Supply fresh air; consult a doctor in case of complaints.[7]
First Aid: Skin Contact Generally, the product does not irritate the skin.[7]
First Aid: Eye Contact Rinse opened eye for several minutes under running water.[7]
First Aid: Ingestion If symptoms persist, consult a doctor.[7]
Disposal Method Offer to a licensed hazardous material disposal company. May be burned in a chemical incinerator.[8]
Container Disposal Triple-rinse with a suitable solvent, collect rinsate as hazardous waste.[2][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A This compound Waste Generated B Treat as Hazardous Waste? A->B C Yes (Precautionary Principle) B->C Recommended D No (Not Recommended) B->D Not Recommended E Segregate from Incompatible Waste C->E F Select Appropriate & Labeled Container E->F G Store in Designated Secure Area F->G H Contact EHS for Professional Disposal G->H I Proper Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cinnarizine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Cinnarizine-d8, a deuterated form of the antihistamine and calcium channel blocker, Cinnarizine.[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound do not classify it as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat it as a pharmaceutical compound of unknown potency.[2][3] The non-deuterated form, Cinnarizine, is known to be harmful if swallowed or inhaled, and can cause skin and eye irritation.[4] Therefore, a comprehensive PPE strategy is recommended.

Recommended PPE for Handling this compound

TaskGlovesEye ProtectionRespiratory ProtectionLab Coat/Gown
Weighing and transferring solid Double nitrile glovesSafety glasses with side shields or gogglesN95 or higher respirator (if not in a ventilated enclosure)Disposable gown
Preparing solutions Nitrile glovesSafety glasses with side shields or gogglesNot generally required if handled in a fume hoodStandard lab coat
Administering to test subjects Nitrile glovesSafety glasses with side shieldsNot generally requiredStandard lab coat
Cleaning spills Double nitrile glovesSafety glasses with side shields and face shieldN95 or higher respiratorDisposable gown
Waste Disposal Nitrile glovesSafety glasses with side shieldsNot generally requiredStandard lab coat

Experimental Protocols: Safe Handling Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, especially when handling the powdered form to avoid dust formation.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, assemble all necessary equipment and materials to avoid interruptions.

Step 2: Handling and Solution Preparation

  • Wear the appropriate PPE as detailed in the table above.

  • When weighing the solid, use a ventilated balance enclosure or a chemical fume hood.

  • To prepare solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • If sonication is required to dissolve the compound, ensure the vial is securely capped.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Step 3: Spill Management

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills, wear the appropriate PPE (double gloves, disposable gown, eye protection, and a respirator if the material is a powder).

  • Cover the spill with an absorbent material, such as vermiculite or sand.

  • Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[3]

  • Clean the spill area with soap and water, and then decontaminate with an appropriate solvent (e.g., 70% ethanol).

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Unused Compound: Unused or expired this compound should be disposed of through a licensed hazardous material disposal company.[3] Incineration in a facility with an afterburner and scrubber is a suitable method.[3]

  • Contaminated Labware: All disposable labware that has come into contact with this compound, such as pipette tips, vials, and gloves, should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Remove or deface the label before disposing of the empty container in the regular trash.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep Don PPE setup Prepare Ventilated Workspace prep->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area dissolve->decon doff Doff PPE decon->doff waste Dispose of Contaminated Waste doff->waste unused Dispose of Unused Compound waste->unused

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.